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3-Aminobenzoic acid

Cat. No.: B119506
CAS No.: 143450-90-2
M. Wt: 137.14 g/mol
InChI Key: XFDUHJPVQKIXHO-UHFFFAOYSA-N
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Description

3-aminobenzoic acid is an aminobenzoic acid carrying an amino group at position 3. It derives from a benzoic acid. It is a conjugate acid of a 3-aminobenzoate.
m-Aminobenzoic acid, also known as 3-aminobenzoesaeure or 3-carboxyaniline, belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. m-Aminobenzoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). m-Aminobenzoic acid has been detected in multiple biofluids, such as urine and blood. m-Aminobenzoic acid participates in a number of enzymatic reactions. In particular, m-aminobenzoic acid can be biosynthesized from benzoic acid. m-Aminobenzoic acid can also be converted into tricaine and 3-(oxaloamino)benzoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B119506 3-Aminobenzoic acid CAS No. 143450-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobenzoic acid
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InChI

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)
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InChI Key

XFDUHJPVQKIXHO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)O
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Molecular Formula

C7H7NO2
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Related CAS

26373-80-8, 17264-94-7 (mono-hydrochloride salt)
Record name Poly(3-aminobenzoic acid)
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DSSTOX Substance ID

DTXSID3059183
Record name Benzoic acid, 3-amino-
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Molecular Weight

137.14 g/mol
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Physical Description

Solid; [Merck Index], Solid
Record name m-Aminobenzoic acid
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Solubility

>20.6 [ug/mL] (The mean of the results at pH 7.4), 5.9 mg/mL at 15 °C
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Vapor Pressure

0.000278 [mmHg]
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CAS No.

99-05-8, 87980-11-8
Record name 3-Aminobenzoic acid
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Melting Point

173 °C
Record name m-Aminobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Aminobenzoic Acid: IUPAC Nomenclature, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzoic acid, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and other specialty chemicals. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and structure, alongside a detailed exploration of its synthesis, chemical reactions, and significant applications in medicinal chemistry and drug development. The document includes structured data tables for key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual diagrams of relevant chemical pathways to facilitate a deeper understanding of its utility in research and development.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is also commonly known by its synonyms, meta-aminobenzoic acid or m-aminobenzoic acid (MABA).[3] The molecule consists of a benzene (B151609) ring substituted with an amino group and a carboxylic acid at positions 1 and 3, respectively.

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₇H₇NO₂[2][3][4]
Molecular Weight 137.14 g/mol [1][2][4]
Appearance White to tan solid[3][5]
Melting Point 178-180 °C[4]
Boiling Point 352.5 °C at 760 mmHg[5]
Density 1.51 g/cm³[4][5]
Solubility Slightly soluble in water; soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether.[3][6]
pKa (carboxyl) 3.07[3]
pKa (amino) 4.79[3]
CAS Number 99-05-8[2]

Synthesis of this compound

This compound is commonly synthesized through the reduction of 3-nitrobenzoic acid.[3] Additionally, greener synthesis routes are being explored, such as a one-pot oxo-reduction process starting from 3-nitrobenzaldehyde.[7]

Experimental Protocol: Reduction of 3-Nitrobenzoic Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound via the reduction of 3-nitrobenzoic acid using iron powder in an acidic medium.

Materials:

  • 3-nitrobenzoic acid

  • Iron powder

  • Ethanol (B145695)

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 3-nitrobenzoic acid and iron powder in a mixture of ethanol and water.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Add concentrated hydrochloric acid dropwise to the refluxing suspension over 15 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter to remove the iron sludge.

  • The filtrate is then neutralized to precipitate the this compound.

  • The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.

Logical Workflow for Synthesis

The synthetic pathway from a common starting material like benzene involves nitration followed by reduction.

G start Benzene intermediate1 Nitrobenzene start->intermediate1 Nitration (HNO3, H2SO4) intermediate2 3-Nitrobenzoic Acid intermediate1->intermediate2 Friedel-Crafts Acylation followed by Oxidation or Halogenation, Grignard formation, and carboxylation end This compound intermediate2->end Reduction (e.g., Fe/HCl)

Caption: Synthetic workflow from Benzene to this compound.

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are of significant interest in drug discovery and development due to their wide range of biological activities. They serve as scaffolds for the synthesis of anti-inflammatory agents, anticonvulsants, and antimicrobial compounds.[5][8]

Role as a Versatile Building Block

The presence of both an amino and a carboxylic acid group allows for diverse chemical modifications, making this compound a valuable starting material for generating compound libraries for high-throughput screening.[9] Key derivatization strategies include:

  • Amide and Ester Formation: The carboxylic acid moiety can be readily converted to amides and esters.

  • N-Acylation and N-Alkylation: The amino group provides a site for introducing a variety of substituents.

  • Heterocyclic Synthesis: It is a key precursor in the synthesis of quinazolinones, which are known for their anticancer and antimicrobial properties.[9]

Biological Activities of Derivatives
  • Anti-inflammatory Activity: this compound has been shown to target tight junction regulatory pathways in intestinal epithelial cells, suggesting its potential in improving intestinal barrier integrity.[5]

  • Anticonvulsant Effects: Analogs of this compound have been identified as inhibitors of γ-aminobutyric acid transaminase (GABA-AT), indicating their potential as anticonvulsant agents.[5]

  • Cholinesterase Inhibition: Derivatives of aminobenzoic acids have been synthesized and evaluated for their potential as cholinesterase inhibitors in the context of Alzheimer's disease.[8]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis and separation of aminobenzoic acid isomers.

Experimental Protocol: HPLC Separation of Aminobenzoic Acid Isomers

This protocol provides a general method for the separation of 2-, 3-, and 4-aminobenzoic acid.[10]

Chromatographic Conditions:

  • Column: Primesep 100 reversed-phase/cation-exchange column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer). The retention time is controlled by the amount of acetonitrile, buffer concentration, and pH.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

Procedure:

  • Prepare standard solutions of the aminobenzoic acid isomers in a suitable solvent.

  • Prepare the mobile phase and equilibrate the HPLC system.

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Monitor the separation of the isomers at 230 nm. Baseline separation of the three isomers can be achieved within 10 minutes.[10]

Experimental Workflow for HPLC Analysis

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample injection Inject Sample/Standard prep_sample->injection prep_standard Prepare Standard Solutions prep_standard->injection hplc_system Equilibrate HPLC System hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (230 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Isomers chromatogram->quantification G GABA GABA (Neurotransmitter) GABA_T GABA Transaminase (GABA-AT) GABA->GABA_T Metabolized by SSA Succinic Semialdehyde GABA_T->SSA Produces Krebs Krebs Cycle SSA->Krebs ABA_analog This compound Analog ABA_analog->GABA_T Inhibits

References

An In-depth Technical Guide to 3-Aminobenzoic Acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (m-aminobenzoic acid), is an aromatic amino acid with the chemical formula C₇H₇NO₂. It is one of three isomers of aminobenzoic acid, characterized by the meta-position of the amino group relative to the carboxyl group on the benzene (B151609) ring. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and analytical methodologies, and its emerging roles in biological pathways and drug development.

Physicochemical Properties

This compound is a white to tan crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 99-05-8[1]
Molecular Weight 137.14 g/mol [1]
Molecular Formula C₇H₇NO₂[1]
Melting Point 178-180 °C[2]
Boiling Point 352.5 °C at 760 mmHg
Solubility Slightly soluble in water; soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether.[2]
pKa (carboxyl) 3.07[2]
pKa (amino) 4.79[2]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the reduction of 3-nitrobenzoic acid.[2][3] A sustainable, one-pot synthesis method has also been developed, utilizing a carbonaceous bio-based material in subcritical water.[4]

Experimental Protocol: Green Synthesis from 3-Nitrobenzaldehyde[4]

This protocol outlines a one-pot synthesis of this compound from 3-nitrobenzaldehyde.

ParameterValue
Starting Material 3-Nitrobenzaldehyde (30 mmol)
Catalyst NORIT GAC 12-40 (6 g)
Solvent Water (55 mL)
Temperature 300 °C
Pressure 90 bar
Reaction Time 2 hours
Yield 59% (starting from 10 mmol of 3-nitrobenzaldehyde)

Procedure:

  • A 100 mL batch reactor is charged with 55 mL of water, 30 mmol of 3-nitrobenzaldehyde, and 6 g of NORIT GAC 12-40.

  • The autoclave is sealed and heated to 300 °C, reaching a pressure of 90 bar, for 2 hours.

  • After the reaction, the autoclave is cooled to 40 °C.

  • The aqueous phase is diluted with 100 mL of ethyl acetate (B1210297) and stirred.

  • The product can then be isolated and purified.

Analytical Methodologies

Several analytical techniques are employed for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a common method, often utilizing a C18 reverse-phase column.[5]

HPLC Method for Isomer Separation[6]
ParameterSpecification
Column Primesep 100, 4.6x150 mm, 5 µm, 100A
Mobile Phase Acetonitrile, Water, H₃PO₄, H₂SO₄
Flow Rate 1.0 mL/min
Detection UV at 230 nm

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound in modulating key biological pathways, particularly in the context of intestinal health and neurological disorders.

Anti-inflammatory Effects and Intestinal Barrier Integrity

This compound has been identified as an anti-inflammatory agent that targets the tight junction regulatory pathways in intestinal epithelial cells.[6] It enhances the integrity of the intestinal barrier, thereby reducing epithelial permeability and mitigating intestinal inflammation. This suggests its potential therapeutic application in inflammatory bowel diseases such as ulcerative colitis.[6]

G cluster_0 Intestinal Lumen Pathogens Pathogens Inflammation Reduced Intestinal Inflammation Pathogens->Inflammation Promote Toxins Toxins Toxins->Inflammation Promote EC1 Epithelial Cell 1 TJ Tight Junctions (e.g., Claudin, Occludin) EC1->TJ EC2 Epithelial Cell 2 EC2->TJ ABA This compound ABA->TJ Enhances Expression & Localization Barrier Enhanced Intestinal Barrier Integrity TJ->Barrier Barrier->Pathogens Blocks Barrier->Toxins Blocks Barrier->Inflammation

This compound Enhancing Intestinal Barrier Function.
Inhibition of GABA-Aminotransferase (GABA-AT)

Analogues of this compound have been synthesized and evaluated as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT).[7] GABA-AT is a key enzyme in the degradation of the inhibitory neurotransmitter GABA. Inhibition of this enzyme leads to increased GABA levels in the brain, which can produce anticonvulsant effects. This makes this compound derivatives promising candidates for the development of new antiepileptic drugs.[7]

GABA GABA GABA_AT GABA-AT GABA->GABA_AT SSA Succinic Semialdehyde Glutamate Glutamate aKG α-Ketoglutarate aKG->GABA_AT GABA_AT->SSA GABA_AT->Glutamate Increased_GABA Increased GABA Levels ABA_analog This compound Analogue Inhibition Inhibition ABA_analog->Inhibition Inhibition->GABA_AT Blocks Inhibition->Increased_GABA Leads to Anticonvulsant Anticonvulsant Effect Increased_GABA->Anticonvulsant

Mechanism of GABA-AT Inhibition by this compound Analogues.
Biosynthesis Pathway

In the bacterium Streptomyces pactum, this compound is synthesized as a precursor to the antitumor antibiotic pactamycin.[8] The proposed biosynthetic pathway involves a Claisen condensation of acetyl-CoA and a subsequent series of enzymatic reactions.

AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Ketoacyl β-Ketoacyl Intermediate Aminotransferase Aminotransferase Ketoacyl->Aminotransferase PKS->Ketoacyl Claisen Condensation AminoKeto Amino-keto Intermediate Aminotransferase->AminoKeto Cyclase Cyclase / Aromatase ABA This compound Cyclase->ABA AminoKeto->Cyclase

Proposed Biosynthetic Pathway of this compound.

Applications in Drug Development

This compound and its derivatives are valuable building blocks in medicinal chemistry.[3] They are used as intermediates in the synthesis of a variety of pharmaceuticals, including azo dyes and X-ray contrast media.[3] The demonstrated biological activities of its analogues, such as the inhibition of GABA-AT, highlight its potential for the development of novel therapeutics for neurological and inflammatory conditions.

Conclusion

This compound is a versatile chemical compound with a growing body of research supporting its relevance in drug discovery and development. Its role in enhancing intestinal barrier function and the potential of its derivatives as anticonvulsants present exciting avenues for future therapeutic innovation. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial in fully realizing its therapeutic potential.

References

physical properties of 3-Aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-ABA), also known as meta-aminobenzoic acid, is an aromatic organic compound with the molecular formula C₇H₇NO₂. It is a valuable building block in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of its physical properties is paramount for its application in research, process development, and formulation. This technical guide provides a comprehensive overview of the key physical and spectral properties of this compound, supported by detailed experimental protocols for their determination.

General Properties

This compound is a white to off-white crystalline solid at room temperature, though commercial samples may sometimes appear colored.[1][2] It consists of a benzene (B151609) ring substituted with an amino group and a carboxylic acid group at the meta-position.

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of this compound.

Table 1: General Physical Properties

PropertyValueReferences
Molecular FormulaC₇H₇NO₂[1]
Molar Mass137.14 g/mol [2][3]
AppearanceWhite to off-white crystalline powder[1][2]
Density~1.51 g/cm³[1][4]
Melting Point178-180 °C[1][5][6]
Boiling Point352.5 °C at 760 mmHg[4]
Flash Point150 °C[5][7]

Table 2: Solubility Data

SolventSolubilityTemperature (°C)References
Water5.9 g/L15[8][9]
WaterSlightly soluble25[1][2]
AcetoneSoluble-[1]
Boiling WaterSoluble-[1]
Hot AlcoholSoluble-[1]
Hot ChloroformSoluble-[1]
EtherSoluble-[1]
EthanolSoluble-[2]
MethanolSoluble-[2]

Table 3: Acid Dissociation Constants (pKa)

GrouppKa Value (in water)References
Carboxylic Acid (-COOH)3.07[1]
Amino Group (-NH₃⁺)4.79[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: UV-Vis Absorption Maxima

Wavelength (λmax)SolventReferences
194 nm, 226 nm, 272 nmNot specified[10]

Note on Spectral Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and aromatic (C-H and C=C stretching) functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available and provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[3][11]

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate of approximately 10-20 °C per minute for a preliminary determination.

    • For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 20 °C below the preliminary melting point, and then reducing the heating rate to 1-2 °C per minute.

    • The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁-T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Finely powder 3-ABA sample start->powder pack Pack 2-3 mm of sample into capillary tube powder->pack place Place capillary in apparatus pack->place heat_fast Heat rapidly (~10-20°C/min) for preliminary MP place->heat_fast cool Allow apparatus to cool heat_fast->cool heat_slow Heat to 20°C below preliminary MP, then heat slowly (~1-2°C/min) cool->heat_slow record Record T1 (first liquid) and T2 (all liquid) heat_slow->record end End record->end

Figure 1. Experimental workflow for melting point determination.
Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using an orbital shaker) in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: A sample of the supernatant is withdrawn and filtered or centrifuged to remove any undissolved solid.

  • Analysis: The concentration of this compound in the clear solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. The solubility is expressed in units such as g/L or mg/mL.

SolubilityWorkflow start Start add_excess Add excess 3-ABA to known volume of solvent start->add_excess agitate Agitate at constant temperature until equilibrium is reached add_excess->agitate separate Separate solid from liquid (filter/centrifuge) agitate->separate analyze Analyze concentration of 3-ABA in the clear supernatant separate->analyze end End analyze->end

Figure 2. Workflow for solubility determination via the shake-flask method.
pKa Determination (Potentiometric Titration)

The pKa values, which correspond to the dissociation of the carboxylic acid and the protonated amino group, can be determined by potentiometric titration.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in water. The ionic strength of the solution is typically kept constant by adding a background electrolyte (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the carboxylic acid, and the second corresponds to the pKa of the protonated amino group.

AcidBaseEquilibria cation Cationic Form (H₃N⁺-C₆H₄-COOH) zwitterion Zwitterionic/Neutral Form (H₃N⁺-C₆H₄-COO⁻ / H₂N-C₆H₄-COOH) cation->zwitterion pKa1 = 3.07 (-H⁺ from -COOH) anion Anionic Form (H₂N-C₆H₄-COO⁻) zwitterion->anion pKa2 = 4.79 (-H⁺ from -NH₃⁺)

Figure 3. Acid-base equilibria of this compound.

Crystal Structure

While detailed crystallographic data is extensive, it is known that aminobenzoic acids can exhibit polymorphism. The specific crystal structure influences physical properties such as solubility and melting point. For in-depth analysis, reference to crystallographic databases is recommended.

Conclusion

This technical guide has summarized the essential physical properties of this compound and provided standardized protocols for their experimental determination. The tabulated data and methodologies serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound, facilitating its effective use in various scientific and industrial applications.

References

3-Aminobenzoic acid melting point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminobenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and intermediates is critical. This compound (also known as meta-aminobenzoic acid or MABA), a key building block in the synthesis of various dyes and pharmaceuticals, serves as a prime example where precise data on properties like melting point and solubility are essential for process development, formulation, and quality control.

This technical guide provides a comprehensive overview of the melting point and solubility characteristics of this compound, complete with detailed experimental protocols and structured data for ease of reference.

Physicochemical Data Summary

The following tables summarize the reported quantitative data for the melting point and solubility of this compound.

Table 1: Melting Point of this compound

The melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.5 °C. Impurities tend to depress and broaden this range.

Melting Point Range (°C)Reference
178 - 180[1][2][3]
174 - 178[4]
173[5]
174 - 179.5[6]
168 - 178[7]
Table 2: Solubility of this compound

Solubility data is fundamental for designing reaction conditions, crystallization processes, and pharmaceutical formulations.

SolventSolubility ValueTemperature (°C)Reference
Water5.9 g/L15[2][8]
Water~1.6 g/L25[4]
WaterSlightly solubleNot Specified[1]
Acetone7.87 g/100 g11.3[6]
Various Organic SolventsSoluble in acetone, hot alcohol, ether, and hot chloroform.Not Specified[1]
Supercritical CO₂ (pure)Low solubility.Not Specified[9]
Supercritical CO₂ with Ethanol (B145695)Solubility effectively increased with ethanol as a cosolvent.35, 45, 55[9]

Experimental Protocols

Detailed and standardized methodologies are required to obtain reliable and reproducible data. The following sections describe the protocols for determining melting point and solubility.

Methodology for Melting Point Determination

The capillary method is the most common technique for determining the melting point of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, DigiMelt)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle (for grinding the sample)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount can be ground using a mortar and pestle if necessary.[10]

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom. To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 2-3 feet). The bouncing action will compact the solid. The final packed sample height should be 2-3 mm.[10][11]

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus. Heat the sample rapidly to find an approximate melting range. This saves time during the accurate determination.[12][13]

  • Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point found in the previous step.[10][13] Insert a new sample tube.

  • Heating and Observation: Heat the sample at a slow, controlled rate of 1-2 °C per minute.[10][12]

  • Recording the Melting Range:

    • Record the temperature (T₁) at which the first drop of liquid becomes visible.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.[12]

Mixed Melting Point for Identity Confirmation: To confirm if an unknown sample is this compound, a 50:50 mixture of the unknown and a pure standard of this compound is prepared. If the melting point of the mixture is sharp and identical to the standard, the unknown is confirmed. If the melting point is depressed and broad, the compounds are different.[11][13]

Melting_Point_Workflow A Start: Obtain Dry, Powdered Sample B Load 2-3 mm of sample into capillary tube A->B C Pack sample tightly B->C D Perform rapid heating to find approximate melting range C->D E Cool apparatus to 15-20°C below approximate range D->E F Heat slowly (1-2°C / min) E->F G Observe sample through viewfinder F->G H Record T1: First liquid drop appears G->H I Record T2: All solid has melted H->I J Report melting point as T1 - T2 range I->J K End J->K

Figure 1. Experimental workflow for melting point determination.
Methodology for Qualitative Solubility Determination

This protocol is used to classify a compound based on its solubility in a series of specific solvents, which can help infer its functional groups.

Apparatus and Reagents:

  • Small test tubes and rack

  • Spatula and graduated pipettes

  • Solvents: Deionized water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, diethyl ether.

Procedure:

  • Sample Preparation: Place approximately 25 mg of this compound into a small test tube.

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 3 x 0.25 mL).[14]

  • Mixing: After each addition, shake the test tube vigorously for 30-60 seconds.[14][15]

  • Observation: Observe the mixture to determine if the compound is soluble (dissolves completely), partially soluble, or insoluble.

  • Systematic Testing: Perform the solubility tests sequentially as outlined in the logical diagram below. For instance, start with water. If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, and so on. This systematic approach allows for the classification of the compound.

Solubility_Classification cluster_0 cluster_1 cluster_2 cluster_3 A Start with Unknown Compound (e.g., this compound) B Test in Water A->B C Water-Soluble (Low MW Polar Compound) B->C Soluble D Water-Insoluble B->D Insoluble E Test in 5% NaOH D->E F Soluble (Acidic Compound) E->F Soluble G Insoluble E->G Insoluble H Test in 5% HCl G->H I Soluble (Basic Compound - Amine) H->I Soluble J Insoluble (Neutral Compound) H->J Insoluble

Figure 2. Logical workflow for solubility classification.

References

A Technical Guide to 3-Aminobenzoic Acid: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid (m-aminobenzoic acid, MABA), a key aromatic aminocarboxylic acid, serves as a versatile building block in the synthesis of a wide array of organic molecules. Its utility spans the pharmaceutical, dye, and polymer industries. In the realm of life sciences, its derivatives have garnered significant interest for their potential biological activities. This in-depth technical guide provides a comprehensive overview of the commercial sources and purity of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Commercial Sources and Purity

This compound is readily available from a multitude of chemical suppliers worldwide. The purity of the commercially available product typically ranges from 98% to over 99.5%, catering to various research and development needs. The table below summarizes a selection of commercial suppliers and the typical purities they offer. Pricing is subject to change and depends on the quantity and purity grade.

SupplierPurityCAS Number
Sigma-Aldrich≥98%99-05-8
Otto Chemie Pvt. Ltd.98%99-05-8[1]
Carl ROTH≥98%, ≥99.5% (cryst.)99-05-8[2]
Chem-Impex≥98.5% (assay)99-05-8[3]
SD Fine-ChemLaboratory Reagent/For Synthesis99-05-8[4]
CDH Fine Chemical98%99-05-8[5]
ChemicalBook (various)98% - 99%99-05-8[3]

Experimental Protocols

Synthesis of this compound via Reduction of 3-Nitrobenzoic Acid

A common and efficient laboratory-scale synthesis of this compound involves the reduction of the nitro group of 3-nitrobenzoic acid. A variety of reducing agents can be employed, with tin and hydrochloric acid or catalytic hydrogenation being classic methods. Below is a representative protocol using iron powder in an acidic medium, which is a more environmentally benign alternative.

Reaction Scheme:

G reactant 3-Nitrobenzoic Acid product This compound reactant->product Reduction reagents Fe, HCl (cat.) Ethanol (B145695)/Water

Caption: Reduction of 3-Nitrobenzoic Acid to this compound.

Materials:

  • 3-Nitrobenzoic acid

  • Iron powder

  • Concentrated hydrochloric acid

  • Ethanol

  • Water

  • Sodium carbonate

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 3-nitrobenzoic acid and iron powder in a mixture of ethanol and water.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Carefully add a catalytic amount of concentrated hydrochloric acid dropwise to the refluxing suspension.

  • Continue refluxing for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by the careful addition of a saturated sodium carbonate solution until the pH is slightly alkaline.

  • Heat the mixture to boiling and add a small amount of activated carbon to decolorize the solution.

  • Filter the hot mixture through a fluted filter paper to remove the iron salts and activated carbon.

  • Acidify the filtrate with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Purification of this compound by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds. For this compound, water is a suitable solvent due to its significantly higher solubility at elevated temperatures compared to room temperature.

Workflow for Recrystallization:

G cluster_0 Dissolution cluster_1 Filtration (optional) cluster_2 Crystallization cluster_3 Isolation and Drying a Crude this compound c Dissolve a->c b Minimum amount of hot water b->c d Hot filtration c->d e Remove insoluble impurities d->e f Slow cooling to room temperature e->f g Ice bath f->g h Formation of pure crystals g->h i Vacuum filtration h->i j Wash with cold water i->j k Dry j->k l Pure this compound k->l

Caption: General Workflow for the Recrystallization of this compound.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the suspension to boiling on a hot plate.

  • Add small portions of hot deionized water until the solid completely dissolves. Avoid adding excess solvent.

  • If the solution has colored impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • If activated carbon was used, perform a hot gravity filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of this compound. A reversed-phase method is typically employed.

Workflow for HPLC Analysis:

G a Prepare Mobile Phase c Equilibrate HPLC System a->c b Prepare Standard and Sample Solutions d Inject Standard(s) b->d e Inject Sample b->e c->d d->e f Data Acquisition e->f g Data Analysis (Peak Integration, Purity Calculation) f->g

Caption: A Typical Workflow for HPLC Purity Analysis.

Illustrative HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., around 254 nm or 300 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

  • Prepare the mobile phase and degas it.

  • Accurately prepare a standard solution of high-purity this compound in the mobile phase or a suitable solvent.

  • Prepare the sample solution by dissolving a known amount of the synthesized or purchased this compound in the same solvent.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response factor.

  • Inject the sample solution.

  • Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Role in Biosynthesis and as a Bioactive Precursor

While this compound is not a direct signaling molecule in major known pathways, it is a crucial precursor in the biosynthesis of various natural products with significant biological activities. For instance, it is a building block for the ansamycin (B12435341) class of antibiotics. Understanding its biosynthetic origins and its incorporation into larger, more complex molecules is of high interest to drug discovery and metabolic engineering.

Biosynthetic Role of this compound:

G cluster_0 Primary Metabolism cluster_1 Biosynthesis of 3-ABA cluster_2 Secondary Metabolism a Chorismate b Aminodeoxychorismate Synthase a->b Enzymatic Conversion c Aminodeoxychorismate Lyase b->c d This compound (3-ABA) c->d e Polyketide Synthases / Non-ribosomal Peptide Synthetases d->e Incorporation f Bioactive Natural Products (e.g., Ansamycins) e->f

Caption: Simplified schematic of the role of this compound as a biosynthetic precursor.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. A thorough understanding of its commercial availability, purity levels, and the experimental methodologies for its synthesis, purification, and analysis is fundamental for its effective utilization in research and development. While not a direct signaling molecule, its role as a precursor to bioactive compounds underscores its importance in the quest for novel therapeutic agents. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical sciences.

References

3-Aminobenzoic acid isomers and their basic differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Aminobenzoic Acid

Introduction

Aminobenzoic acids are aromatic compounds that contain both an amino (-NH₂) and a carboxylic acid (-COOH) functional group attached to a benzene (B151609) ring.[1] The three structural isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA)—share the same molecular formula (C₇H₇NO₂) but exhibit distinct physical, chemical, and biological properties due to the different positioning of the functional groups.[2] These isomers are crucial building blocks in the synthesis of a wide range of pharmaceuticals, dyes, and specialty chemicals.[2][3] This guide provides a detailed technical comparison of these isomers, focusing on their core differences, applications in drug development, and relevant experimental methodologies.

Structural and Physicochemical Properties

The ortho, meta, and para positioning of the amino group relative to the carboxylic acid profoundly influences intermolecular interactions and, consequently, the physical properties of the isomers. 2-aminobenzoic acid can form intramolecular hydrogen bonds, which affects its properties compared to the meta and para isomers.

G cluster_ortho 2-Aminobenzoic Acid (ortho) cluster_meta This compound (meta) cluster_para 4-Aminobenzoic Acid (para) ortho meta para

Caption: Chemical structures of the three positional isomers of aminobenzoic acid.

The quantitative differences in their key physicochemical properties are summarized below.

Table 1: Physical and Chemical Properties of Aminobenzoic Acid Isomers

Property2-Aminobenzoic AcidThis compound4-Aminobenzoic Acid
Common Name Anthranilic Acid[4]m-Aminobenzoic Acidp-Aminobenzoic Acid (PABA)[3]
Appearance White to pale-yellow crystalline powder[5]White to off-white crystalsWhite crystalline solid[6][7]
Molar Mass ( g/mol ) 137.14[8]137.14137.14[7][9]
Melting Point (°C) 146 - 148[8][10][11]174 - 178187 - 189[6][12]
Boiling Point (°C) 200 (sublimes)[8]Decomposes340[6]
Water Solubility ( g/100 mL) 0.572 (at 25 °C)[8]0.590.47 (at 20 °C), 0.61 (at 30 °C)[13]
pKa₁ (-COOH) 2.11 - 2.17[10]3.122.38 - 2.42[6][14]
pKa₂ (-NH₃⁺) 4.85 - 4.954.784.85 - 4.88[6][14]

Spectroscopic Analysis

Spectroscopic techniques are essential for distinguishing between the isomers, as the position of the amino group creates a unique electronic and vibrational environment for each molecule.

Table 2: Comparative Spectroscopic Data of Aminobenzoic Acid Isomers

TechniqueParameter2-Aminobenzoic AcidThis compound4-Aminobenzoic Acid
UV-Vis λmax (nm) in Methanol (B129727)/Ethanol~218, ~335[2]~226, ~272[2]~280-288[2]
FTIR (cm⁻¹) N-H stretch (amine)~3480, ~3370[2]~3470, ~3370~3475, ~3365
C=O stretch (acid)~1670 - 1680[2]~1690~1680
Aromatic C=C stretch~1580, ~1560[2]~1600, ~1580~1605, ~1525
¹H NMR (ppm in DMSO-d₆) -COOH proton~12.5 (broad)~12.8 (broad)~11.95 (broad)
Aromatic protons6.5 - 7.8 (complex multiplet)7.0 - 7.5 (complex multiplet)6.6 (d), 7.6 (d) (para-substituted pattern)

Chemical Reactivity and Synthesis

The positional isomerism dictates the chemical reactivity of these compounds. The nucleophilicity of the amino group and the electrophilicity of the carboxyl group are modulated by electronic effects.

  • 2-Aminobenzoic Acid: The proximity of the amino and carboxyl groups allows for intramolecular hydrogen bonding and facilitates cyclization reactions. The amino group's nucleophilicity is relatively high.[15]

  • This compound: The functional groups influence each other primarily through inductive effects, with less resonance interaction compared to the ortho and para isomers.

  • 4-Aminobenzoic Acid: The amino and carboxyl groups are in conjugation, allowing for strong resonance effects. The electron-donating amino group can activate the ring for electrophilic substitution and influence the acidity of the carboxyl group.[3]

A common industrial synthesis for 2-aminobenzoic acid is the Hofmann rearrangement of phthalimide, which is derived from phthalic anhydride.

G start Phthalic Anhydride step1 Ammonolysis start->step1 NH₃ phthalimide Phthalimide step1->phthalimide step2 Base Hydrolysis (NaOH) phthalimide->step2 phthalamic_acid_salt Sodium Phthalamate step2->phthalamic_acid_salt step3 Hofmann Rearrangement (NaOCl / NaOH) phthalamic_acid_salt->step3 product 2-Aminobenzoic Acid (Anthranilic Acid) step3->product

Caption: Simplified workflow for the synthesis of 2-aminobenzoic acid.

Applications in Drug Development and Industry

The distinct properties of each isomer lead to specialized applications. PABA, in particular, is a widely used building block in medicinal chemistry.[16][17]

Table 3: Summary of Applications of Aminobenzoic Acid Isomers

IsomerKey ApplicationsExamples
2-Aminobenzoic Acid Pharmaceutical intermediate, dye and pigment production, perfume synthesis.[4][10]Precursor to furosemide (B1674285) (loop diuretic), fenamic acids (NSAIDs), and methaqualone (sedative).[4]
This compound Synthesis of azo dyes, specialty polymers, and certain pharmaceuticals.Used in the synthesis of various drug candidates and materials.
4-Aminobenzoic Acid UV filter in sunscreens, bacterial folate synthesis inhibitor (target for sulfa drugs), local anesthetic precursor, nutritional supplement (formerly Vitamin Bx).[3][6][9][18]Precursor to benzocaine (B179285) and procaine; structural motif in many drugs.[9][17]

Biological Role and Signaling Pathways

The most well-defined biological role belongs to 4-aminobenzoic acid (PABA), which is an essential intermediate in the folic acid (Vitamin B9) synthesis pathway in bacteria, plants, and fungi.[6][18] Humans cannot synthesize folate from PABA and must obtain it from their diet.[6] This bacterial pathway is the target of sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, mimicking the PABA substrate.[19]

G Chorismate Chorismate PABA 4-Aminobenzoic Acid (PABA) Chorismate->PABA Bacterial Enzymes Synthase Dihydropteroate Synthase PABA->Synthase Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate + Glutamate Tetrahydrofolate Tetrahydrofolate (THF) (Active Folate) Dihydrofolate->Tetrahydrofolate DHFR Synthase->Dihydropteroate + Pteridine precursor Sulfa Sulfonamide Antibiotics Sulfa->Synthase Competitive Inhibition

Caption: Role of PABA in the bacterial folate synthesis pathway and inhibition by sulfonamides.

2-Aminobenzoic acid is also biologically significant as a biosynthetic precursor to the amino acid tryptophan in certain organisms.[4]

Experimental Protocols

Protocol 1: General Method for Spectroscopic Characterization

This protocol outlines the standard procedures for obtaining UV-Vis, FTIR, and NMR spectra to differentiate the isomers.[2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_uv 1. Dissolve sample (1-5 mg) in Methanol/Ethanol acq_uv Scan with UV-Vis Spectrophotometer (200-400 nm) prep_uv->acq_uv prep_ftir 2. Mix sample (1-2 mg) with KBr powder, press into pellet acq_ftir Acquire spectrum with FTIR Spectrometer (4000-400 cm⁻¹) prep_ftir->acq_ftir prep_nmr 3. Dissolve sample (5-10 mg) in DMSO-d₆ acq_nmr Acquire ¹H and ¹³C spectra on 400+ MHz NMR prep_nmr->acq_nmr ana_uv Identify λmax values acq_uv->ana_uv ana_ftir Identify characteristic functional group peaks (N-H, C=O, O-H) acq_ftir->ana_ftir ana_nmr Analyze chemical shifts and splitting patterns acq_nmr->ana_nmr

Caption: General experimental workflow for spectroscopic characterization of isomers.

Protocol 2: General Synthesis of Schiff Base Derivatives

This procedure is a common method for derivatizing aminobenzoic acids for biological screening.[3][20]

  • Dissolution: Dissolve one of the aminobenzoic acid isomers (1.0 mmol) in 7-10 mL of methanol in a round-bottom flask.

  • Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1.1 mmol).

  • Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the reaction mixture for 3-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the Schiff base product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

  • Characterization: Confirm the structure of the resulting derivative using FTIR, NMR, and Mass Spectrometry.

Conclusion

While the three isomers of aminobenzoic acid are structurally similar, the positional variation of the amino group leads to significant differences in their physical properties, chemical reactivity, and biological functions. 2-aminobenzoic acid and 4-aminobenzoic acid are widely used as versatile precursors in the pharmaceutical and chemical industries, with PABA having a particularly critical role as a building block for drugs targeting microbial pathways.[17] A thorough understanding of their distinct characteristics, supported by robust analytical and synthetic protocols, is essential for researchers and scientists in the field of drug development and materials science.

References

Spectroscopic Profile of 3-Aminobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminobenzoic acid (m-Aminobenzoic acid), a key building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, including experimental protocols and data presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data are presented below.

¹H NMR Spectral Data

The proton NMR spectrum of this compound reveals distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the solvent used for analysis.

Proton Assignment Chemical Shift (δ) in ppm (DMSO-d₆) Multiplicity & Coupling Constant (J) in Hz Chemical Shift (δ) in ppm (H₂O)
-COOH12.45sNot specified
Aromatic H7.15t, J=1.8 Hz7.29
Aromatic H7.04-7.09m7.28
Aromatic H6.73-6.75m6.97
-NH₂5.29sNot specified

s = singlet, t = triplet, m = multiplet Source: [1][2]

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm (DMSO-d₆)
C=O168.3
Aromatic C-NH₂149.2
Aromatic C-H131.7
Aromatic C-H129.3
Aromatic C-H118.4
Aromatic C-H117.1
Aromatic C-COOH114.9

Source: [1]

Experimental Protocol for NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer.

  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[1]

  • Instrumentation : Data acquisition is performed on spectrometers operating at frequencies such as 400 MHz or 600 MHz.[1][2]

  • Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample Solvent Deuterated Solvent (e.g., DMSO-d6) Dissolve->Solvent TMS Add TMS Standard Dissolve->TMS Spectrometer NMR Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Process Process Data Acquire->Process Analyze Analyze Spectrum Process->Analyze Final Spectrum Final Spectrum Analyze->Final Spectrum cluster_prep cluster_prep cluster_prep->Spectrometer

A simplified workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectral Data

The IR spectrum of solid this compound shows characteristic absorption bands for the amine, carboxylic acid, and aromatic functionalities.

Vibrational Mode Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
N-H stretch (Amine)3400-3300
C=O stretch (Carboxylic acid)1700-1680
C=C stretch (Aromatic)1600-1450
C-N stretch (Amine)1340-1250
O-H bend (Carboxylic acid)1440-1395
N-H bend (Amine)1650-1580

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocol for IR Spectroscopy

For solid samples like this compound, common preparation techniques include the KBr pellet and Nujol mull methods.

  • KBr Pellet Method : A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg).[3] The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the spectrometer's sample holder.[3]

  • Nujol Mull Method : A few milligrams of the solid are ground with a drop or two of Nujol (a mineral oil) to create a paste.[4] This paste is then pressed between two salt plates (e.g., NaCl or KBr) to form a thin film for analysis.[3]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum is typically collected before running the sample.[3]

IR_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Grind Grind Sample->Grind Mix_with_KBr Mix_with_KBr Grind->Mix_with_KBr KBr Pellet Mix_with_Nujol Mix_with_Nujol Grind->Mix_with_Nujol Nujol Mull Press_Pellet Press_Pellet Mix_with_KBr->Press_Pellet Prepare_Mull Prepare_Mull Mix_with_Nujol->Prepare_Mull Analyze_Sample Analyze Sample Press_Pellet->Analyze_Sample Prepare_Mull->Analyze_Sample FTIR_Spectrometer FTIR Spectrometer Generate_Spectrum Generate Spectrum FTIR_Spectrometer->Generate_Spectrum Collect_Background Collect Background Collect_Background->FTIR_Spectrometer Analyze_Sample->FTIR_Spectrometer

Workflow for IR spectroscopic analysis of solid samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like this compound.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound exhibits absorption maxima corresponding to π → π* electronic transitions within the aromatic ring and the carbonyl group.

Wavelength (λmax)
194 nm
226 nm
272 nm

Source: [5]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation : A solution of this compound is prepared by dissolving a precisely weighed sample in a suitable UV-transparent solvent (e.g., acetonitrile, water, or ethanol) to a known concentration.[5]

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is used as a reference.

  • Data Acquisition : The absorbance of the sample solution is measured over a range of wavelengths, typically from 200 to 400 nm.

UV_Vis_Analysis cluster_preparation Sample Preparation cluster_measurement Measurement cluster_output Output Prepare_Solution Prepare Solution of Known Concentration Spectrophotometer UV-Vis Spectrophotometer Prepare_Solution->Spectrophotometer Solvent_Blank Prepare Solvent Blank Solvent_Blank->Spectrophotometer Measure_Absorbance Measure Absorbance vs. Wavelength Spectrophotometer->Measure_Absorbance Absorption_Spectrum Generate Absorption Spectrum Measure_Absorbance->Absorption_Spectrum Identify_Lambda_Max Identify λmax Absorption_Spectrum->Identify_Lambda_Max

References

3-Aminobenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

3-Aminobenzoic acid (3-ABA), also known as meta-aminobenzoic acid, is an off-white crystalline solid that serves as a crucial intermediate and building block in a wide array of synthetic applications.[1] Its bifunctional nature, featuring both an amino group and a carboxylic acid on a benzene (B151609) ring, allows for a diverse range of chemical transformations.[2] This versatility makes it an indispensable component in the synthesis of pharmaceuticals, azo dyes, specialty polymers, and other high-value organic compounds.[1][3] This guide provides a comprehensive overview of its properties, core reactivity, detailed experimental protocols for key transformations, and its applications in various fields of chemical science.

Physicochemical and Spectroscopic Data

The utility of this compound in synthesis is underpinned by its distinct physical and chemical properties. A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₇NO₂[4]
Molar Mass 137.14 g/mol [1][5]
Appearance White to off-white crystalline powder[1]
Melting Point 178-180 °C[4]
Density ~1.51 g/cm³[4]
Water Solubility Slightly soluble (~5.9 g/L at 15 °C)[3][4]
Solubility in Organics Soluble in acetone, hot alcohol, ether[4]
pKa (carboxyl) 3.07[4]
pKa (amino) 4.79[4]
CAS Number 99-05-8[1]

Spectroscopic data is critical for the identification and characterization of this compound and its derivatives.

SpectroscopyDataReference
¹H NMR (600 MHz, H₂O) δ (ppm): 6.97, 7.28, 7.29[5]
GC-MS (EI) m/z: 137.0 (100%), 120.0 (39.2%), 138.0 (22.1%), 65.0 (14.8%), 92.0 (13.3%)[5]

Core Reactivity and Synthetic Transformations

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups: the aromatic amino group and the carboxylic acid. This dual functionality allows for selective modifications at either site, making it a valuable scaffold for building molecular complexity.

2.1 Reactions of the Amino Group

The primary amino group is nucleophilic and can undergo a range of classical transformations.

  • Diazotization and Azo Coupling: The amino group can be converted to a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C).[6] This diazonium salt is a powerful electrophile that readily couples with electron-rich aromatic compounds like phenols or anilines to form brightly colored azo compounds, which are the basis of many synthetic dyes.[2][6]

  • Acylation (Amide Formation): The amino group reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and for creating a wide variety of pharmaceutical intermediates.[7][8]

2.2 Reactions of the Carboxylic Acid Group

The carboxylic acid group is electrophilic at the carbonyl carbon and can undergo nucleophilic acyl substitution.

  • Fischer Esterification: In the presence of a strong acid catalyst (like H₂SO₄) and an excess of an alcohol, the carboxylic acid can be converted to its corresponding ester.[9][10] This reaction is reversible, and the equilibrium is typically driven towards the product by using a large excess of the alcohol or by removing water as it is formed.[10]

  • Amide Formation: The carboxylic acid can be "activated" using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with a primary or secondary amine to form an amide bond.[7]

The following diagrams illustrate the general workflows for these key synthetic transformations.

G Diagram 1: General Derivatization Pathways of 3-ABA cluster_start cluster_products ABA This compound Ester Ester Derivative ABA->Ester Alcohol, H⁺ (Esterification) Amide_COOH Amide Derivative (from COOH) ABA->Amide_COOH Amine, Coupling Agent (Amidation) Amide_NH2 N-Acyl Derivative (from NH2) ABA->Amide_NH2 Acyl Chloride (N-Acylation) Azo Azo Dye ABA->Azo 1. NaNO₂/HCl 2. Coupling Agent (Diazotization/Azo Coupling)

Caption: Key synthetic routes originating from this compound.

G Diagram 2: Experimental Workflow for Azo Dye Synthesis start Dissolve 3-ABA in HCl/Water Mixture cool Cool to 0-5 °C in Ice Bath start->cool add_nitrite Slowly Add Cold NaNO₂ Solution cool->add_nitrite stir Stir for 15-20 min to form Diazonium Salt add_nitrite->stir couple Add Diazonium Salt Solution to Coupling Solution stir->couple prepare_coupler Prepare Solution of Coupling Component (e.g., Phenol (B47542), Aniline) prepare_coupler->couple isolate Isolate Azo Dye Product (Filtration) couple->isolate end Purify and Characterize isolate->end

Caption: Step-by-step process for synthesizing an azo dye from 3-ABA.

G Diagram 3: Experimental Workflow for Fischer Esterification start Combine 3-ABA with Excess Alcohol add_acid Slowly Add Conc. H₂SO₄ (Catalyst) start->add_acid reflux Heat Mixture at Reflux add_acid->reflux monitor Monitor Reaction (e.g., by TLC) reflux->monitor workup Cool and Neutralize with Na₂CO₃ Solution monitor->workup precipitate Collect Precipitated Ester Product workup->precipitate end Dry and Purify precipitate->end

Caption: General workflow for the acid-catalyzed esterification of 3-ABA.

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key transformations previously described. These protocols serve as a starting point and may require optimization based on the specific substrate and desired product.

3.1 Protocol: Synthesis of an Azo Dye via Diazotization-Coupling

This protocol describes the formation of a diazonium salt from this compound, followed by its coupling to an electron-rich aromatic compound.[6]

  • Materials: this compound, concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂), an electron-rich coupling component (e.g., phenol, N,N-dimethylaniline), sodium hydroxide (B78521) (for phenol coupling), distilled water, ice.

  • Step 1: Diazotization

    • In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated HCl and water.

    • Cool the solution to between 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, ensuring the temperature remains below 5 °C.

    • Continue stirring the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.[6]

  • Step 2: Azo Coupling

    • Prepare a solution of the coupling component (1.0 eq) in a suitable solvent (e.g., a cold aqueous sodium hydroxide solution for phenols, or an acidic solution for anilines).

    • Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining a low temperature.

    • A brightly colored precipitate (the azo dye) should form immediately or upon standing.

    • Allow the reaction to stir for 30 minutes to ensure complete coupling.

  • Step 3: Isolation and Purification

    • Collect the solid azo dye by vacuum filtration.

    • Wash the precipitate with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695).

3.2 Protocol: Fischer Esterification of this compound

This protocol outlines the synthesis of an ester derivative, such as ethyl 3-aminobenzoate.[9][11]

  • Materials: this compound, ethanol (large excess), concentrated sulfuric acid (H₂SO₄), 10% sodium carbonate (Na₂CO₃) solution, water.

  • Procedure:

    • Place this compound and a large excess of ethanol (which also acts as the solvent) in a round-bottom flask equipped with a reflux condenser.[9]

    • With stirring, cautiously add concentrated sulfuric acid dropwise (a stoichiometric amount is often needed as the basic amino group will be protonated).[10][11] A precipitate of the aminobenzoic acid hydrogen sulfate (B86663) salt may form but will dissolve upon heating.[9]

    • Heat the mixture to a gentle reflux and maintain for a specified time (e.g., 1-2 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the flask to room temperature.

  • Work-up and Isolation:

    • Transfer the cooled reaction mixture to a beaker containing water.

    • Slowly and carefully neutralize the solution by adding 10% sodium carbonate solution dropwise until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).[9]

    • The ester product, being insoluble in water, will precipitate out of the solution.

    • Collect the crude ester by vacuum filtration, washing the crystals thoroughly with cold water.

    • Dry the product. Further purification can be achieved by recrystallization.

3.3 Protocol: N-Acylation for Amide Synthesis

This protocol describes the formation of an N-acyl derivative of this compound.

  • Materials: this compound, an acyl chloride (e.g., benzoyl chloride), a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), and a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)).

  • Procedure:

    • Dissolve this compound in the chosen aprotic solvent in a flask.

    • Add the base (approx. 1.1-1.5 equivalents) to the solution and stir.

    • Cool the mixture in an ice bath.

    • Slowly add the acyl chloride (approx. 1.0-1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl) to neutralize the excess base.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl product.

    • Purify the product via column chromatography or recrystallization as needed.

Applications in Industry and Research

The derivatives synthesized from this compound are integral to numerous commercial and research applications.

  • Azo Dyes and Pigments: It is a key intermediate in manufacturing a wide range of azo dyes used in the textile and printing industries.[2][3] The specific color of the dye is determined by the coupling partner used in the synthesis.[6]

  • Pharmaceuticals: While its isomers, particularly para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (anthranilic acid), are more prominent in marketed drugs, this compound is a valuable intermediate for various pharmaceutical agents.[12][13] It is a building block for some anti-inflammatory drugs, analgesics, and diuretics.[12][14] For instance, it is listed as a related compound or impurity of the anti-inflammatory drug Mesalazine.[3]

  • Polymer Science: this compound can be used to synthesize specialty polymers and resins.[1] It can undergo polymerization and copolymerization with other monomers like aniline (B41778) to create materials with specific thermal and electrical properties.[15][16]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

References

The Versatility of 3-Aminobenzoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis, applications, and therapeutic potential of 3-aminobenzoic acid derivatives for researchers, scientists, and drug development professionals.

Derivatives of this compound, a versatile scaffold in medicinal chemistry and materials science, are attracting significant attention for their broad spectrum of biological activities and diverse applications. This technical guide provides an in-depth analysis of their synthesis, potential therapeutic uses, and underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Therapeutic Potential and Biological Activities

Derivatives of this compound have demonstrated significant promise in various therapeutic areas, including oncology, infectious diseases, and neurology. Their biological efficacy stems from the unique structural features of the this compound core, which allows for diverse chemical modifications, leading to compounds with tailored pharmacological profiles.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the disruption of key signaling pathways. For instance, certain quinazolinone derivatives synthesized from aminobenzoic acids are known to target the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are crucial for tumor growth and survival.[1]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3iHepG225-50[2]
3jHepG225-50[2]
7cVarious< 100[3]
9cVarious< 100[3]
11dVarious< 100[3]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal properties. Their mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.[1] For example, certain 1,3,5-triazine (B166579) derivatives of aminobenzoic acid have shown significant activity against Staphylococcus aureus and Escherichia coli.[4]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
10S. aureusComparable to Ampicillin[4]
13E. coliComparable to Ampicillin[4]
14E. coliComparable to Ampicillin[4]
16S. aureusComparable to Ampicillin[4]
25S. aureusComparable to Ampicillin[4]
30S. aureusComparable to Ampicillin[4]
Cholinesterase Inhibition

Derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The inhibitory potential of these compounds highlights their promise in the development of new treatments for neurodegenerative disorders.

Table 3: Cholinesterase Inhibition by Selected Aminobenzoic Acid Derivatives

Compound/DerivativeEnzymeIC50 (µM)Reference
1b (m-Aminobenzoic acid derivative)AChEMore potent than galanthamine[5]
12 (2-aminobenzohydrazide derivative)AChE0.12 ± 0.03[6]
12 (2-aminobenzohydrazide derivative)BChE0.13 ± 1.75[6]
1 (Salicylanilide (thio)carbamate)BChE0.12 ± 0.09[7]
7 (Salicylanilide (thio)carbamate)BChE0.38 ± 0.01[7]

Synthesis and Derivatization

The versatility of the this compound scaffold lies in its susceptibility to a wide range of chemical modifications at both the amino and carboxylic acid functional groups. This allows for the creation of large libraries of derivatives with diverse physicochemical properties and biological activities.

A general workflow for the synthesis and evaluation of this compound derivatives typically involves the initial derivatization of the core molecule, followed by purification and characterization, and subsequent biological screening.

G Start This compound Derivatization Chemical Derivatization (e.g., Amide/Ester formation, N-arylation, Cyclization) Start->Derivatization Purification Purification (e.g., Column Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Screening Biological Screening (Anticancer, Antimicrobial, Enzyme Inhibition Assays) Characterization->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Ligand Growth Factor Ligand->EGFR Inhibitor This compound Derivative (Quinazolinone) Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits

References

Methodological & Application

Application Note: HPLC Analysis of 3-Aminobenzoic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzoic acids are a group of isomeric compounds with wide applications in the pharmaceutical industry, serving as key building blocks in organic synthesis and as active pharmaceutical ingredients.[1][2] The three isomers, 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA), possess similar chemical and physical properties, making their separation and quantification a challenging analytical task.[1][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of these isomers, ensuring the purity and quality of pharmaceutical products.[4] This application note provides a detailed protocol for the simultaneous determination of this compound and its isomers using reversed-phase and mixed-mode HPLC.

Principles of Separation

The separation of aminobenzoic acid isomers can be effectively achieved using either reversed-phase or mixed-mode chromatography. In reversed-phase HPLC, separation is primarily based on the hydrophobicity of the analytes. While the isomers have similar hydrophobicity, slight differences can be exploited for separation. Mixed-mode chromatography offers a superior separation mechanism by combining reversed-phase and ion-exchange interactions.[1][2] This dual retention mechanism enhances the resolution between the closely related isomers.[1][2]

Experimental Protocols

This section details the methodologies for the HPLC analysis of 2-, 3-, and 4-aminobenzoic acid.

Method 1: Mixed-Mode Chromatography

This method utilizes a mixed-mode column that leverages both reversed-phase and cation-exchange mechanisms to achieve baseline separation of the three isomers.[3]

Instrumentation and Materials:

  • HPLC System with a UV detector

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm or Coresep 100 column[1][3]

  • Mobile Phase: Acetonitrile (B52724) (MeCN) and an aqueous buffer (e.g., H₃PO₄ or H₂SO₄)[3]

  • Analytes: 2-Aminobenzoic Acid, this compound, 4-Aminobenzoic Acid

Chromatographic Conditions:

  • Mobile Phase: The retention time is controlled by the amount of acetonitrile, buffer concentration, and buffer pH.[1][2] A typical mobile phase could consist of a gradient or isocratic mixture of acetonitrile and an acidic aqueous buffer.

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 230 nm[3]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a standard stock solution of each isomer (e.g., 1 mg/mL) in a suitable solvent such as the mobile phase diluent.

  • Prepare working standard solutions by diluting the stock solutions to the desired concentration range.

  • For sample analysis, accurately weigh and dissolve the sample in the mobile phase diluent to a known concentration.

Method 2: Reversed-Phase HPLC

A standard C18 column can also be used for the separation of aminobenzoic acid isomers, although optimization of the mobile phase is crucial for achieving adequate resolution.[5]

Instrumentation and Materials:

  • HPLC System with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size[5]

  • Mobile Phase: Acetonitrile and Water (with 0.1% formic acid)[5]

  • Analytes: 2-Aminobenzoic Acid, this compound, 4-Aminobenzoic Acid

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid. The organic solvent percentage can be adjusted to optimize separation.[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm[5]

  • Injection Volume: 10 µL[5]

Sample Preparation:

  • Prepare standard solutions of each isomer at a concentration of approximately 10 µg/mL in the mobile phase.[5]

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes before injection.[5]

Data Presentation

The following table summarizes typical retention times for the three aminobenzoic acid isomers obtained under mixed-mode HPLC conditions. Actual retention times may vary depending on the specific instrument, column, and mobile phase conditions.

AnalyteRetention Time (min)
2-Aminobenzoic Acid~4.5
This compound~6.0
4-Aminobenzoic Acid~7.5

Data is illustrative and based on typical elution profiles from mixed-mode chromatography.

Visualizations

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh Standards & Sample B Dissolve in Diluent A->B C Prepare Working Solutions B->C D System Equilibration C->D E Inject Sample/Standard D->E F Chromatographic Separation E->F G UV Detection F->G H Generate Chromatogram G->H I Peak Integration & Quantification H->I J J I->J Final Report

Caption: Workflow for HPLC analysis of aminobenzoic acid isomers.

Chemical Structures of Aminobenzoic Acid Isomers

Caption: Chemical structures of 2-, 3-, and 4-aminobenzoic acid.

References

Application Note: Derivatization of 3-Aminobenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminobenzoic acid is a compound of interest in various fields, including pharmaceutical and metabolic research. Its analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and thermal lability, which stem from the presence of polar carboxylic acid and amino functional groups. These groups can lead to poor chromatographic peak shape, low sensitivity, and potential degradation in the hot GC inlet.[1] To overcome these issues, derivatization is a crucial sample preparation step. This process chemically modifies the polar functional groups, replacing active hydrogens with nonpolar moieties to increase the analyte's volatility and thermal stability, thereby improving its chromatographic behavior and detection.[2][3]

This application note provides detailed protocols for the derivatization of this compound using common techniques such as silylation, and a two-step esterification followed by acylation, making it amenable for robust and sensitive GC-MS analysis.

Principle of Derivatization

The primary goal of derivatization for GC-MS is to convert the non-volatile this compound into a volatile and thermally stable derivative. This is achieved by reacting the active hydrogens on the carboxylic acid (-COOH) and amino (-NH2) groups with a suitable derivatizing reagent. The most common approaches are:

  • Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] Silylating reagents react with alcohols, carboxylic acids, and amines to form less polar and more volatile derivatives.[2][3][4]

  • Acylation: This method involves the reaction of the amino group with an acylating agent, typically an acid anhydride (B1165640) or an acyl halide, to form an amide. This is often performed in a two-step process after the esterification of the carboxylic acid group.

  • Esterification: The carboxylic acid group is converted into an ester, which is significantly more volatile. This is often the first step in a two-step derivatization process for compounds containing both carboxylic acid and amino groups.[1][5]

Materials and Reagents

  • This compound standard

  • Pyridine (B92270) (anhydrous)

  • Methanol (anhydrous, GC grade)

  • Acetyl Chloride or Thionyl Chloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (B1210297) (anhydrous, GC grade)

  • Hexane (B92381) (anhydrous, GC grade)

  • Nitrogen gas (high purity)

  • Heating block or water bath

  • GC vials (2 mL) with inserts and caps

  • Microsyringes

Experimental Protocols

Protocol 1: Single-Step Silylation

This protocol describes the derivatization of both the carboxylic acid and amino groups in a single step using BSTFA.

  • Sample Preparation: Accurately weigh 1 mg of this compound and place it into a 2 mL GC vial. If the sample is in solution, transfer an aliquot containing approximately 1 mg of the analyte to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylating reagents are moisture-sensitive.

  • Derivatization Reaction: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction Incubation: Tightly cap the vial and heat it at 70°C for 60 minutes in a heating block or water bath.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Esterification and Acylation

This protocol first converts the carboxylic acid to a methyl ester, followed by the acylation of the amino group.

Step 1: Esterification

  • Sample Preparation: Place 1 mg of this compound into a GC vial.

  • Reagent Addition: Add 200 µL of methanolic HCl (prepared by carefully adding 20 µL of acetyl chloride to 1 mL of cold methanol).

  • Reaction Incubation: Cap the vial and heat at 60°C for 30 minutes.

  • Solvent Evaporation: Cool the vial to room temperature and evaporate the solvent under a stream of nitrogen.

Step 2: Acylation

  • Reagent Addition: To the dried residue from the esterification step, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Reaction Incubation: Cap the vial and heat at 50°C for 15 minutes.

  • Final Preparation: Cool the vial to room temperature. The sample can be injected directly or the solvent can be evaporated and the residue reconstituted in a suitable solvent like hexane for analysis.

Quantitative Data Summary

The choice of derivatization reagent and method can impact reaction efficiency, derivative stability, and chromatographic performance. The following table summarizes key parameters for the described methods.

Derivatization MethodReagent(s)Target Group(s)Reaction Temp.Reaction TimeAdvantagesDisadvantages
Silylation BSTFA + 1% TMCS-COOH, -NH270°C60 minSingle-step reaction, good volatility of derivatives.Moisture sensitive, derivatives can be less stable than acylated ones.
Silylation MTBSTFA-COOH, -NH2100°C4 hoursTBDMS derivatives are more stable to hydrolysis than TMS derivatives.Higher molecular weight of derivative may lead to longer retention times.
Esterification + Acylation Methanolic HCl + TFAA-COOH then -NH260°C then 50°C30 min then 15 minProduces stable derivatives, less moisture sensitive than silylation.Two-step process, requires solvent evaporation between steps.

Visualizations

Derivatization_Workflow General Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dry Evaporate to Dryness (if in solution) start->dry add_reagent Add Derivatization Reagent(s) and Solvent dry->add_reagent Transfer to Reaction Vial heat Heat at Specific Temperature and Time add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: General experimental workflow for the derivatization of this compound.

Derivatization_Reactions Derivatization Reactions of this compound cluster_silylation Silylation Reaction cluster_two_step Two-Step Esterification and Acylation cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation aba This compound silylated_aba Di-TMS-3-Aminobenzoic Acid aba->silylated_aba + bstfa BSTFA aba2 This compound ester Methyl 3-aminobenzoate aba2->ester + final_product Methyl 3-(trifluoroacetamido)benzoate ester->final_product + methanol Methanol/HCl tfaa TFAA

References

Application Notes & Protocols: 3-Aminobenzoic Acid as a Fluorescent Label for Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of carbohydrates is a critical aspect of various fields, including glycobiology, pharmaceutical development, and quality control in the food industry. Due to the lack of a strong chromophore, the detection of carbohydrates often requires derivatization with a fluorescent label. 3-Aminobenzoic acid (3-ABA) serves as an effective fluorescent tag for the sensitive detection of carbohydrates. This application note provides detailed protocols for the fluorescent labeling of carbohydrates with 3-ABA via reductive amination and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Reductive amination is a robust method for covalently attaching a fluorescent label, such as this compound, to the reducing end of a carbohydrate. The reaction involves the formation of a Schiff base between the aldehyde or ketone group of the carbohydrate and the primary amine of the 3-ABA, which is then reduced to a stable secondary amine. This process imparts a fluorescent property to the carbohydrate, allowing for highly sensitive detection in various analytical techniques.

Applications

The fluorescent labeling of carbohydrates with this compound has several important applications:

  • Glycoprofile Analysis: Characterization and quantification of monosaccharide and oligosaccharide compositions in glycoproteins and other biological samples.[1][2]

  • Biopharmaceutical Characterization: Analysis of the glycosylation patterns of therapeutic proteins, which is critical for their efficacy and safety.

  • Food Science: Quantification of sugar content in food and beverage products.

  • Bioactivity Screening: Studying carbohydrate-protein interactions and the biological roles of glycans in cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the fluorescent labeling of carbohydrates with this compound and their subsequent analysis.

Table 1: Optimal Reaction Conditions for Reductive Amination

ParameterOptimal ConditionNotes
Temperature 65°CHigher temperatures may lead to the degradation of sensitive carbohydrates, such as sialylated glycans.[3]
Incubation Time 2 - 3 hoursExtending the incubation up to 4 hours generally does not significantly alter the outcome.[3]
Solvent Dimethyl sulfoxide (B87167) (DMSO) and acetic acidA common mixture is 30% (v/v) glacial acetic acid in DMSO.
3-ABA Concentration ≥ 0.25 MA higher concentration of the labeling agent is recommended to drive the reaction to completion.[4]
Reducing Agent Sodium cyanoborohydride or 2-picoline borane (B79455)2-picoline borane is a less toxic alternative to sodium cyanoborohydride.[3]
Reductant Conc. > 1 MA high concentration of the reducing agent is necessary for efficient reduction of the Schiff base.[4]

Table 2: HPLC and Fluorescence Detector Parameters

ParameterRecommended SettingNotes
HPLC Column Reversed-Phase (e.g., Atlantis dC18) or HILICThe choice of column depends on the specific carbohydrates being analyzed.[5][6]
Mobile Phase Acetonitrile/water with ammonium (B1175870) formate (B1220265) or ion-pair reagentsThe mobile phase composition can be optimized to achieve the best separation.[5][7]
Detection FluorescenceUV detection is also possible but generally less sensitive.
Excitation λ 313 nmThe excitation wavelength for p-aminobenzoic acid derivatives.[5][8]
Emission λ 358 nmThe emission wavelength for p-aminobenzoic acid derivatives.[5][8]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Carbohydrates with this compound

This protocol details the procedure for the derivatization of carbohydrates with this compound via reductive amination.

Materials:

  • Purified, dried carbohydrate sample

  • This compound (3-ABA)

  • Dimethyl sulfoxide (DMSO)

  • Glacial Acetic Acid

  • Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane

  • Reaction vials (e.g., microcentrifuge tubes)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Ensure the carbohydrate sample is free from contaminants such as proteins, salts, and detergents. The sample should be completely dried before adding the labeling reagent.[3]

  • Labeling Reagent Preparation:

    • Prepare a solution of 0.5 M this compound in a 30:70 (v/v) mixture of glacial acetic acid and DMSO.

    • Prepare a 1 M solution of sodium cyanoborohydride in DMSO. This solution should be prepared fresh.

  • Labeling Reaction:

    • To the dried carbohydrate sample, add 5 µL of the 3-ABA solution and 5 µL of the sodium cyanoborohydride solution.

    • Tightly cap the vial and mix thoroughly to ensure the sample is completely dissolved.

    • Briefly centrifuge the vial to collect the contents at the bottom.

    • Incubate the reaction vial at 65°C for 2 to 3 hours. It is recommended to vortex the sample 30 minutes into the incubation to ensure complete solubilization.[3]

  • Purification of Labeled Carbohydrates:

    • After incubation, it is necessary to remove the excess labeling reagent to prevent interference in the downstream analysis.

    • Solid-phase extraction (SPE) is a commonly used method for purification.

Protocol 2: HPLC Analysis of 3-ABA Labeled Carbohydrates

This protocol provides a general method for the analysis of 3-ABA labeled carbohydrates using reversed-phase HPLC with fluorescence detection.

Materials and Equipment:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., Atlantis dC18, 5 µm, 4.6 x 150 mm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 50 mM Ammonium formate buffer, pH 4.4

  • Purified 3-ABA labeled carbohydrate sample

Procedure:

  • HPLC Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) at a flow rate of 1.0 mL/min.

  • Sample Injection:

    • Inject an appropriate volume of the purified 3-ABA labeled carbohydrate sample onto the column.

  • Chromatographic Separation:

    • Run a linear gradient to separate the labeled carbohydrates. An example gradient is as follows:

      • 0-5 min: 80% A

      • 5-35 min: Linear gradient to 60% A

      • 35-40 min: Hold at 60% A

      • 40-45 min: Return to initial conditions (80% A)

      • 45-55 min: Re-equilibration

  • Fluorescence Detection:

    • Set the fluorescence detector to an excitation wavelength of 313 nm and an emission wavelength of 358 nm.[5][8]

  • Data Analysis:

    • Identify and quantify the carbohydrate peaks based on their retention times and peak areas compared to known standards.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the fluorescent labeling and analysis of carbohydrates using this compound.

G cluster_0 Sample Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Analysis start Purified Carbohydrate Sample dry Drying start->dry reagents Add 3-ABA & Reducing Agent dry->reagents incubate Incubate at 65°C for 2-3h reagents->incubate spe Solid-Phase Extraction (SPE) incubate->spe hplc HPLC with Fluorescence Detection spe->hplc analysis Data Analysis hplc->analysis

Caption: Workflow for 3-ABA labeling and analysis of carbohydrates.

Reductive Amination Pathway

This diagram illustrates the chemical pathway of reductive amination for labeling a carbohydrate with this compound.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product carb Carbohydrate (with reducing end) schiff Schiff Base carb->schiff + 3-ABA aba This compound aba->schiff product Fluorescently Labeled Carbohydrate schiff->product + Reducing Agent (e.g., NaBH3CN)

Caption: Reductive amination of a carbohydrate with 3-ABA.

References

Application Notes and Protocols for the Electrochemical Detection of 3-Aminobenzoic Acid Using Modified Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid (3-ABA) is a significant compound in pharmaceutical and chemical industries, primarily used as a building block in the synthesis of various drugs and dyes. The development of sensitive and selective analytical methods for its detection is crucial for quality control, environmental monitoring, and research purposes. Electrochemical methods, particularly those employing modified electrodes, offer a promising avenue for the rapid, cost-effective, and sensitive determination of 3-ABA.

This document provides detailed application notes and protocols for the electrochemical detection of this compound. It covers various electrode modification strategies, experimental procedures, and data interpretation. The information is compiled from recent scientific literature and is intended to guide researchers in developing and optimizing their own electrochemical sensors for 3-ABA. While direct, validated protocols for 3-ABA detection are limited, this guide synthesizes information from studies on similar aromatic amines and aminobenzoic acid isomers to provide a robust starting point for methods development.

Principle of Electrochemical Detection

The electrochemical detection of this compound is based on its oxidation at the surface of a modified electrode. The amino group (-NH₂) in the 3-ABA molecule is electroactive and can be oxidized at a specific potential. The resulting oxidation current is proportional to the concentration of 3-ABA in the sample, allowing for its quantification.

The modification of the working electrode surface with various materials can significantly enhance the sensitivity and selectivity of the detection. These modifications can:

  • Increase the electroactive surface area , leading to higher currents.

  • Catalyze the oxidation of 3-ABA , lowering the required oxidation potential and improving selectivity.

  • Facilitate the preconcentration of 3-ABA at the electrode surface , enhancing the detection signal.

Modified Electrodes for this compound Detection

Several types of modified electrodes can be employed for the detection of aromatic amines like 3-ABA. The choice of modification depends on the desired analytical performance, such as sensitivity, selectivity, and stability.

Poly(this compound) Modified Electrodes

Electrodes can be modified with a thin film of poly(this compound) (P3ABA) itself. The electropolymerization of 3-ABA on a bare electrode creates a conductive polymer film that can enhance the electrochemical response towards various analytes. While often used for detecting other species, the P3ABA film can also be explored for its interaction with 3-ABA monomers.

Nanomaterial-Modified Electrodes

Nanomaterials offer unique properties that can significantly improve sensor performance. Common nanomaterials used for modifying electrodes include:

  • Carbon Nanotubes (CNTs) and Graphene: These materials provide a large surface area and excellent electrical conductivity, leading to enhanced sensitivity.

  • Metal Nanoparticles (e.g., Au, Ag, Pt): Metal nanoparticles can act as catalysts for the electrochemical oxidation of organic molecules, improving the signal and selectivity.

  • Metal-Organic Frameworks (MOFs): MOFs are porous materials that can be designed to have specific recognition sites, potentially offering high selectivity for the target analyte. A Co-based MOF has shown excellent sensitivity towards dinitroaniline, a structurally related aromatic amine[1][2].

Molecularly Imprinted Polymer (MIP) Modified Electrodes

MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. By using 3-ABA as a template during the polymerization process, a MIP-based sensor with high selectivity for 3-ABA can be fabricated.

Experimental Protocols

This section provides detailed protocols for the preparation of modified electrodes and the electrochemical detection of this compound.

Preparation of Poly(this compound) Modified Glassy Carbon Electrode (P3ABA/GCE)

This protocol describes the electropolymerization of 3-ABA on a glassy carbon electrode (GCE).

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound (3-ABA)

  • Sulphuric acid (H₂SO₄) or Perchloric acid (HClO₄)

  • Phosphate buffer solution (PBS)

  • Potentiostat/Galvanostat system with a three-electrode cell (Working: GCE, Reference: Ag/AgCl, Counter: Platinum wire)

  • Alumina (B75360) slurry for polishing

Procedure:

  • Electrode Pretreatment:

    • Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode in a 1:1 solution of nitric acid and water, followed by sonication in acetone (B3395972) and then deionized water for 5 minutes each.

    • Allow the electrode to dry at room temperature.

  • Electropolymerization:

    • Prepare a solution of 0.05 M 3-ABA in 0.5 M H₂SO₄.

    • Immerse the pretreated GCE, Ag/AgCl reference electrode, and platinum counter electrode into the electrochemical cell containing the 3-ABA solution.

    • Perform cyclic voltammetry (CV) by cycling the potential between -0.2 V and +1.6 V (vs. Ag/AgCl) for a set number of cycles (e.g., 15-30 cycles) at a scan rate of 50 mV/s. The successful polymerization will be indicated by the appearance and growth of polymer redox peaks.

    • Alternatively, chronoamperometry can be used by applying a constant potential (e.g., +1.0 V vs. Ag/AgCl) for a specific duration (e.g., 50-200 seconds)[3][4].

  • Post-treatment:

    • After polymerization, rinse the P3ABA/GCE with deionized water to remove any unreacted monomer.

    • The modified electrode is now ready for characterization and use.

Electrochemical Detection of this compound

This protocol outlines the general procedure for detecting 3-ABA using a modified electrode. Differential Pulse Voltammetry (DPV) is recommended for quantitative analysis due to its higher sensitivity and better resolution compared to CV.

Materials:

  • Modified working electrode (e.g., P3ABA/GCE)

  • Standard solutions of this compound of known concentrations

  • Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution, pH 7.0)

  • Potentiostat/Galvanostat system with a three-electrode cell

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 3-ABA (e.g., 1 mM) in the supporting electrolyte.

    • Prepare a series of standard solutions with decreasing concentrations by serial dilution of the stock solution.

  • Electrochemical Measurement (DPV):

    • Place the modified working electrode, reference electrode, and counter electrode in the electrochemical cell containing a known volume of the supporting electrolyte.

    • Record a blank DPV scan.

    • Add a known concentration of 3-ABA standard solution to the cell.

    • Record the DPV scan over a potential range where the oxidation of 3-ABA is expected (a preliminary CV scan can help determine this range, likely between +0.4 V and +1.2 V vs. Ag/AgCl).

    • The DPV parameters should be optimized, but typical starting values are:

      • Pulse amplitude: 50 mV

      • Pulse width: 50 ms

      • Scan increment: 4 mV

      • Pulse period: 0.2 s

  • Data Analysis:

    • Measure the peak current of the oxidation peak for each 3-ABA concentration.

    • Plot a calibration curve of the peak current versus the concentration of 3-ABA.

    • The linear range, limit of detection (LOD), and sensitivity can be determined from the calibration curve.

Data Presentation

The following tables summarize hypothetical but expected performance characteristics for different types of modified electrodes for the detection of aromatic amines, which can serve as a benchmark for the development of a 3-ABA sensor.

Electrode ModificationAnalyteLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Co-MOF/GCE2,4-dinitroanilineNot specified0.161[1][2]
Poly(p-ABA)/MWCNTs/GCESyringaldehyde0.075 - 1000.018[5][6][7]
Poly(p-ABA)/MWCNTs/GCEVanillin0.50 - 1000.19[5][6][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_modification Modification Step cluster_detection Detection Protocol BareGCE Bare GCE Polish Polishing Sonicate Sonication ModifiedGCE Modified GCE ElectrochemicalCell Three-Electrode Cell Setup ModifiedGCE->ElectrochemicalCell MonomerSolution 3-ABA Solution Electropolymerization Electropolymerization (CV or CA) Electropolymerization->ModifiedGCE DPV_Measurement DPV Measurement DataAnalysis Data Analysis CalibrationCurve Calibration Curve

Signaling Pathway (Electrochemical Oxidation)

signaling_pathway Analyte This compound (3-ABA) Electrode Modified Electrode Surface Analyte->Electrode Adsorption/Interaction Oxidation Electrochemical Oxidation (-e⁻, -H⁺) Electrode->Oxidation Product Oxidized Product Oxidation->Product Current Measured Current (Signal) Oxidation->Current Proportional to Concentration

Troubleshooting and Optimization

  • Low Sensitivity:

    • Increase the number of electropolymerization cycles or the deposition time to create a thicker polymer film.

    • Incorporate nanomaterials (e.g., CNTs, graphene, metal nanoparticles) into the electrode modification to increase the surface area and catalytic activity.

    • Optimize the pH of the supporting electrolyte, as the oxidation of aromatic amines is often pH-dependent.

  • Poor Selectivity:

    • Consider developing a Molecularly Imprinted Polymer (MIP) based sensor for higher selectivity.

    • Investigate the effect of potential interfering species that are commonly found with 3-ABA in your samples and adjust the operating potential to minimize their interference.

  • Irreproducible Results:

    • Ensure consistent and thorough cleaning and polishing of the bare electrode before each modification.

    • Carefully control the parameters of the electropolymerization process (e.g., scan rate, potential window, monomer concentration).

    • Use a fresh supporting electrolyte for each set of experiments.

Conclusion

The electrochemical detection of this compound using modified electrodes presents a promising analytical approach. While the field would benefit from more studies focusing directly on 3-ABA as the target analyte, the protocols and strategies outlined in this document provide a solid foundation for researchers to develop sensitive, selective, and reliable sensors. By systematically optimizing the electrode modification and detection parameters, robust analytical methods can be established for various applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for Amide Bond Formation with 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development, due to the prevalence of the amide functional group in a vast array of pharmaceuticals and biologically active molecules. 3-Aminobenzoic acid is a valuable bifunctional building block, possessing both a nucleophilic amine and a carboxylic acid, making it a versatile starting material for the synthesis of a variety of complex molecules.

This document provides detailed protocols for the formation of amide bonds using this compound as the amine component. Two of the most common and effective methods will be detailed: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS), and the use of the uronium-based coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). The choice between these reagents is often dictated by the specific substrates, desired reaction conditions, and scale of the synthesis.[1]

General Workflow for Amide Bond Formation

The overall process for the synthesis of an amide from this compound and a carboxylic acid involves the activation of the carboxylic acid, followed by nucleophilic attack by the amino group of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Carboxylic Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic Acid->Activation This compound This compound Coupling Nucleophilic Attack by this compound This compound->Coupling Coupling Reagent Coupling Reagent Coupling Reagent->Activation Solvent & Base Solvent & Base Solvent & Base->Activation Activation->Coupling Activated Intermediate Quenching Quenching Coupling->Quenching Extraction Extraction Quenching->Extraction Purification Chromatography or Recrystallization Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for amide bond formation.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/NHS

This method is widely used due to its mild reaction conditions and the water-solubility of the EDC reagent and its urea (B33335) byproduct, which simplifies purification.[2] The addition of NHS or its water-soluble analog, sulfo-NHS, increases the efficiency of the coupling by forming a more stable amine-reactive intermediate.[3]

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base, e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 0.1 M MES buffer (pH 4.5-5) (for aqueous reactions)

  • Phosphate-buffered saline (PBS) (pH 7.2-7.5) (for aqueous reactions)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous DMF (or DCM) at 0 °C, add EDC·HCl (1.2 eq.).

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the formation of the NHS-activated ester.

  • In a separate flask, dissolve this compound (1.1 eq.) and DIPEA (2.0 eq.) in anhydrous DMF.

  • Add the solution of this compound to the activated ester mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired amide.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered or electron-deficient amines and acids.[4] It generally leads to high yields and low levels of racemization.[5]

Materials:

  • This compound

  • Carboxylic acid of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Tertiary amine base, e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation

The following table summarizes representative yields for the amide bond formation between this compound and various carboxylic acids using the EDC/NHS and HATU coupling methods. Please note that yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Carboxylic Acid PartnerCoupling MethodSolventBaseTime (h)Yield (%)Purity (%)Reference
Benzoic AcidEDC/NHSDMFDIPEA2475-85>95[6]
Acetic AcidEDC/NHSDCMTEA1670-80>98N/A
Phenylacetic AcidHATUDMFDIPEA1285-95>98[7]
Boc-AlanineHATUACNDIPEA880-90>97[4]
4-Methoxybenzoic AcidEDC/NHSDMFDIPEA2478-88>96N/A
Cyclohexanecarboxylic AcidHATUDMFDIPEA1682-92>95N/A

Logical Relationships in Protocol Selection

The choice of coupling reagent and conditions often depends on the properties of the substrates. The following diagram illustrates a simplified decision-making process.

G Start Start Substrates Sterically Hindered or Electron Deficient Substrates? Start->Substrates Aqueous Aqueous Conditions Required? Substrates->Aqueous No HATU Use HATU Protocol Substrates->HATU Yes EDC_NHS Use EDC/NHS Protocol Aqueous->EDC_NHS Yes Aqueous->EDC_NHS No (Standard Conditions) End Proceed to Synthesis EDC_NHS->End HATU->End

Caption: Decision tree for coupling protocol selection.

References

Application Notes: Synthesis of Azo Dyes Using 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminobenzoic acid is a valuable aromatic compound that serves as a precursor in the synthesis of various organic molecules, most notably azo dyes.[1] Azo dyes represent the largest and most versatile class of synthetic colorants.[2][3] Their characteristic feature is the azo group (-N=N-), which acts as a chromophore and connects two aromatic rings.[2][4] The presence of the carboxylic acid group (-COOH) and the amino group (-NH₂) on the this compound backbone allows for the creation of dyes with varied properties, including enhanced solubility and the potential for forming metal complexes.[1][5]

The synthesis of azo dyes from this compound is a well-established process that involves two primary chemical steps: diazotization and azo coupling.[1][4] This process allows for a wide range of colors to be produced by systematically varying the coupling component that reacts with the diazotized this compound.[6]

Principle of Synthesis

The core of the synthesis is a two-step reaction:

  • Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt. This reaction is conducted in an acidic medium, typically using hydrochloric acid, and at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[1][7] Nitrous acid, generated in situ from sodium nitrite (B80452) and the strong acid, acts as the diazotizing agent.[1] The resulting diazonium salt is a highly reactive electrophile.[1][4]

  • Azo Coupling: The unstable diazonium salt is immediately used in the next step, where it reacts with a coupling component.[1] Coupling components are electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines.[1][4] The electrophilic diazonium salt attacks the electron-rich ring of the coupling partner in an electrophilic aromatic substitution reaction, forming the stable azo compound and creating the characteristic -N=N- linkage.[4][6]

The overall reaction pathway is illustrated below.

Synthesis_Pathway cluster_start Starting Materials cluster_process Reaction Steps cluster_product Products A This compound D Diazotization (0-5 °C) A->D Reacts with B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->D Reagent C Coupling Component (e.g., Phenol, Naphthol) E Azo Coupling C->E Reagent F Diazonium Salt Intermediate D->F Forms G Final Azo Dye E->G Yields F->E Reacts with Workflow start Start prep_amine Prepare Amine Solution: Dissolve this compound in HCl and water start->prep_amine prep_coupler Prepare Coupling Solution: Dissolve coupling component in NaOH solution start->prep_coupler cool_amine Cool Amine Solution to 0-5 °C prep_amine->cool_amine diazotization Diazotization: Add NaNO₂ solution dropwise to amine solution at 0-5 °C cool_amine->diazotization prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->diazotization coupling Azo Coupling: Slowly add diazonium salt solution to coupling solution diazotization->coupling cool_coupler Cool Coupling Solution to 0-5 °C prep_coupler->cool_coupler cool_coupler->coupling stir Stir reaction mixture for 30-60 min at 0-5 °C coupling->stir filtration Isolate Crude Dye: Vacuum filtration and wash with cold water stir->filtration purification Purify Dye: Recrystallization from a suitable solvent filtration->purification characterization Characterization: (FT-IR, NMR, UV-Vis) purification->characterization end End characterization->end

References

3-Aminobenzoic Acid as a Matrix for MALDI Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of a wide range of biomolecules. The choice of matrix is critical for successful analysis, as it facilitates the desorption and ionization of the analyte. While standard matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are widely used, specialized matrices have been developed for specific applications.

This document provides detailed application notes and protocols for the use of aminobenzoic acid, with a focus on its application as a matrix for inducing in-source decay (ISD) in MALDI mass spectrometry. This technique is particularly valuable for the top-down sequencing of peptides and proteins, providing crucial structural information. While the literature predominantly focuses on 2-aminobenzoic acid, this guide will provide a protocol adaptable for 3-aminobenzoic acid, based on established principles of MALDI-ISD.

Principle of Aminobenzoic Acid in MALDI-ISD

Aminobenzoic acids, particularly 2-aminobenzoic acid, have been shown to be effective matrices for inducing radical-mediated in-source decay of peptides and proteins.[1][2] The underlying mechanism involves the transfer of a hydrogen radical from the matrix to the analyte upon laser irradiation. This radical transfer initiates fragmentation of the peptide backbone, primarily at the N-Cα bond, leading to the generation of c- and z-type fragment ions.[1] This fragmentation pattern is highly informative for determining the amino acid sequence, especially at the N- and C-termini of the protein.

The general workflow for a MALDI-ISD experiment involves the co-crystallization of the analyte with the matrix, followed by laser desorption/ionization. The fragmentation occurs "in-source," meaning during the initial ionization event, and the resulting fragment ions are then analyzed by the mass spectrometer.

Application: Top-Down Sequencing of Peptides and Proteins

The primary application of aminobenzoic acid as a MALDI matrix is in the top-down sequencing of intact peptides and proteins. This approach is complementary to bottom-up proteomics, which involves enzymatic digestion of proteins prior to mass spectrometric analysis. Top-down sequencing provides information on the intact protein, including post-translational modifications and terminal sequences, which can be lost during digestion. The use of 2-aminobenzoic acid has been demonstrated to provide good sequence coverage for proteins such as myoglobin (B1173299) (17 kDa).[1]

Quantitative Performance Summary

MatrixTypical AnalytesFragmentation TypeSequence CoverageSignal-to-Noise (S/N) RatioKey Advantages
2-Aminobenzoic Acid Peptides, ProteinsRadical-induced (c, z, a, x, y ions)[1]Good[1]Moderate to GoodEfficiently induces ISD, useful for top-down sequencing.[1]
This compound Peptides, ProteinsPresumed radical-induced (c, z ions)Not documentedNot documentedPotentially similar to 2-aminobenzoic acid, but requires empirical validation.
1,5-Diaminonaphthalene (DAN) Peptides, ProteinsRadical-induced (c, z ions)HighHighVery efficient ISD matrix, often considered a benchmark.
2,5-Dihydroxybenzoic Acid (DHB) Peptides, Proteins, GlycansRadical-induced (c, z ions) and ThermalModerate to GoodModerate to GoodVersatile matrix, can induce both ISD and conventional ionization.

Experimental Protocols

The following protocols provide a detailed methodology for using aminobenzoic acid as a MALDI-ISD matrix. Protocol 1 is based on the established use of 2-aminobenzoic acid and general MALDI-ISD practices. Protocol 2 is an adapted protocol for this compound, which should be optimized for specific applications.

Protocol 1: MALDI-ISD of Peptides and Proteins using 2-Aminobenzoic Acid

1. Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Acetonitrile (ACN), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Ultrapure water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA)

  • Analyte (peptide or protein of interest)

  • MALDI target plate

2. Matrix Solution Preparation:

  • Prepare a stock solution of 10 mg/mL 2-aminobenzoic acid in a solvent mixture of ACN/EtOH/0.1% aqueous TFA (3:3:4, v/v/v).

  • Vortex the solution thoroughly to ensure the matrix is fully dissolved. This solution should be prepared fresh for optimal performance.

3. Analyte Solution Preparation:

  • Dissolve the peptide or protein sample in a suitable solvent, such as 0.1% TFA in water, to a final concentration of 1-10 pmol/µL.

4. Sample Spotting (Dried-Droplet Method):

  • Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.

  • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature. A thin, crystalline film should form.

5. Mass Spectrometry Analysis:

  • Instrument: MALDI-TOF or TOF/TOF mass spectrometer.

  • Mode: Positive ion reflector mode is typically used for ISD.

  • Laser: Nitrogen laser (337 nm) or other suitable UV laser.

  • Laser Fluence: Use a higher laser energy than for conventional MALDI analysis to induce in-source decay. The optimal laser fluence should be determined empirically for each analyte and instrument, but a starting point is typically 20-40% higher than the threshold for standard ionization.

  • Mass Range: Set a wide mass range to detect both the intact precursor ion and the fragment ions.

  • Data Acquisition: Acquire spectra from multiple positions within the sample spot to ensure representative data, summing a total of 500-1000 laser shots.

Protocol 2: Adapted Protocol for this compound in MALDI-ISD

1. Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Ultrapure water

  • Trifluoroacetic acid (TFA)

  • Analyte (peptide or protein of interest)

  • MALDI target plate

2. Matrix Solution Preparation:

  • Prepare a saturated solution of this compound in a solvent mixture of ACN/water (1:1, v/v) with 0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved solid. Use the supernatant for experiments. Due to potential differences in solubility, preparing a saturated solution is a robust starting point.

3. Analyte Solution Preparation:

  • Dissolve the peptide or protein sample in 0.1% TFA in water to a final concentration of 1-10 pmol/µL.

4. Sample Spotting (Sandwich Method):

  • Spot 0.5 µL of the matrix solution onto the MALDI target and let it dry completely.

  • Spot 0.5 µL of the analyte solution on top of the dried matrix spot and let it dry.

  • Apply another 0.5 µL of the matrix solution on top of the dried analyte layer and allow it to dry. This method can sometimes improve the co-crystallization and signal intensity.

5. Mass Spectrometry Analysis:

  • Follow the same instrument settings and data acquisition parameters as described in Protocol 1, with careful optimization of the laser fluence.

Visualizations

The following diagrams illustrate the key workflows and mechanisms described in these application notes.

MALDI_ISD_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-MS Analysis cluster_data Data Interpretation prep_matrix Prepare Aminobenzoic Acid Matrix Solution mix Mix Analyte and Matrix (e.g., 1:1 v/v) prep_matrix->mix prep_analyte Prepare Analyte (Peptide/Protein) Solution prep_analyte->mix spot Spot Mixture onto MALDI Target Plate mix->spot dry Air-Dry to Co-crystallize spot->dry laser Irradiate with UV Laser (High Fluence) dry->laser Introduce to MS isd In-Source Decay: Radical-Induced Fragmentation laser->isd tof Time-of-Flight Mass Analysis isd->tof spectrum Generate Mass Spectrum of Fragment Ions tof->spectrum interpretation Identify c- and z-ion Series spectrum->interpretation sequencing Top-Down Sequence Analysis interpretation->sequencing Radical_Induced_Fragmentation start Analyte and Aminobenzoic Acid Co-crystallized on Target laser UV Laser Pulse start->laser h_radical Matrix Releases Hydrogen Radical (H•) laser->h_radical Energy Absorption radical_transfer H• Transfers to Peptide Backbone Carbonyl h_radical->radical_transfer peptide_radical Formation of an Unstable Peptide Radical Intermediate radical_transfer->peptide_radical cleavage Cleavage of N-Cα Bond peptide_radical->cleavage fragments Generation of c- and z-type Fragment Ions cleavage->fragments

References

Application Notes and Protocols for the Reduction of 3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, a crucial intermediate in the synthesis of various pharmaceuticals and dyes.[1] The protocols outlined below utilize common and effective reducing agents, offering a comparative basis for selecting the most suitable method for a given research and development objective.

Introduction

The reduction of the nitro group in 3-nitrobenzoic acid to an amino group is a fundamental transformation in organic synthesis. The resulting product, this compound, serves as a versatile building block in the pharmaceutical and chemical industries.[1] The choice of reduction methodology can significantly impact reaction efficiency, yield, purity of the product, and scalability. This application note details three widely used methods: catalytic hydrogenation, reduction with stannous chloride, and reduction with sodium dithionite.

Comparative Data of Reduction Protocols

The following table summarizes the key quantitative data for the different reduction methods described in this document, allowing for easy comparison of their efficacy and requirements.

ParameterCatalytic HydrogenationStannous Chloride (SnCl₂) ReductionSodium Dithionite (Na₂S₂O₄) Reduction
Reducing Agent H₂ gas with Pd/C catalystTin(II) chloride dihydrateSodium dithionite
Solvent Methanol or EthanolEthanolAqueous Ammonia
Reaction Temperature Room Temperature to 80°C70°C80-90°C
Reaction Time 1-4 hours30-60 minutes1-2 hours
Typical Yield >90%~85-95%~90-95%
Key Advantages High yield, clean reactionMild conditions, good functional group toleranceInexpensive, avoids heavy metals
Key Disadvantages Requires specialized hydrogenation equipmentFormation of tin-based byproductsPotential for sulfur-containing impurities

Experimental Workflow

The general experimental workflow for the synthesis and purification of this compound from 3-nitrobenzoic acid is depicted below.

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_purification Purification & Analysis A 3-Nitrobenzoic Acid D Reaction Mixture A->D B Solvent B->D C Reducing Agent C->D E Reaction Completion (Monitored by TLC) D->E Heating/Stirring F Crude Product Isolation (e.g., pH adjustment, filtration) E->F Workup G Recrystallization F->G Purification H Pure this compound G->H I Characterization (NMR, IR, MP) H->I

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Aminobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Aminobenzoic acid via recrystallization.

Physicochemical Properties and Solubility Data

A successful recrystallization hinges on understanding the compound's physical properties and its solubility behavior in various solvents.

Table 1: General Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₇NO₂[1][2][3]
Molar Mass137.14 g/mol [2]
AppearanceWhite to off-white or yellowish crystalline solid[1][2][3]
Melting Point174-180 °C[2][3]

Table 2: Solubility of this compound in Various Solvents

The ideal recrystallization solvent will dissolve this compound completely at elevated temperatures but poorly at lower temperatures.

SolventSolubility ( g/100 g of solvent)Temperature (°C)
Water0.5914.9[4]
Water5.9 g/L (equivalent to 0.59 g/100g )15[2][3]
Boiling WaterSoluble[1][2]100
Ethanol (95%)3.6912.5[4]
Hot EthanolSoluble[1][2]~78
Methanol5.0610.5[4]
Acetone7.8711.3[4]
BenzeneInsoluble[2]Room Temperature
GasolineInsoluble[2]Room Temperature

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound. Water is a common and effective solvent for this process.

1. Solvent Selection:

  • Based on solubility data, water is an excellent choice as it dissolves this compound when hot and has low solubility when cold.[1][2] Ethanol or ethanol/water mixtures are also viable options.[5]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., water) and a boiling chip.

  • Heat the mixture on a hot plate to a gentle boil while stirring.[6][7]

  • Continue to add small portions of the hot solvent until the this compound has just completely dissolved.[6][8] Avoid adding a large excess of solvent, as this will reduce the final yield.[8]

3. Decolorization (Optional):

  • If the hot solution is colored (e.g., yellow or brown), it may indicate the presence of colored impurities.[5]

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal to the solution.[8][9]

  • Reheat the solution to boiling for a few minutes. Be cautious, as the charcoal can cause bumping.

4. Hot Gravity Filtration (Optional):

  • This step is necessary if there are insoluble impurities or if activated charcoal was used.

  • Preheat a gravity filtration setup (funnel and receiving flask) with hot solvent to prevent premature crystallization of the product in the funnel.[8]

  • Pour the hot solution through the fluted filter paper to remove insoluble materials.[10]

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8][11] Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the crystals.[5][6]

6. Isolation and Washing:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[7][8]

  • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[6][8]

7. Drying:

  • Continue to draw air through the Büchner funnel to pull the majority of the solvent from the crystals.

  • Transfer the semi-dry crystals to a watch glass and allow them to air-dry completely, or dry them in a desiccator or a low-temperature vacuum oven.

Experimental Workflow Diagram

Recrystallization_Workflow start Start: Crude 3-ABA dissolve 1. Dissolve crude 3-ABA in minimum hot solvent start->dissolve check_color Is the solution colored? dissolve->check_color add_charcoal 2a. Add activated charcoal and boil briefly check_color->add_charcoal Yes cool_slowly 3. Allow solution to cool slowly to room temperature check_color->cool_slowly No hot_filter 2b. Perform hot gravity filtration add_charcoal->hot_filter hot_filter->cool_slowly cool_ice 4. Cool in ice bath to maximize precipitation cool_slowly->cool_ice vacuum_filter 5. Isolate crystals via vacuum filtration cool_ice->vacuum_filter wash 6. Wash crystals with ice-cold solvent vacuum_filter->wash dry 7. Dry the purified crystals wash->dry end_product End: Pure 3-ABA Crystals dry->end_product

Caption: A workflow diagram illustrating the key steps in the recrystallization of this compound.

Troubleshooting Guide

Symptom / QuestionPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , preventing the solution from becoming supersaturated.[8][11] 2. The solution is supersaturated but lacks a nucleation site to initiate crystal growth.1. Boil off some of the solvent to increase the concentration of the solute and allow it to cool again.[8] 2. Induce crystallization by gently scratching the inner wall of the flask with a glass rod at the surface of the liquid or by adding a "seed crystal" of the pure compound.[6][8][11]
The product "oils out" instead of crystallizing. 1. The solution was cooled too rapidly . 2. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 3. A high concentration of impurities is present, depressing the melting point.1. Reheat the solution until the oil redissolves. 2. Add a small amount of additional hot solvent and allow the solution to cool much more slowly.[8] 3. Consider using a different recrystallization solvent with a lower boiling point.
The recovery yield is very low. 1. Too much solvent was used during the dissolution step, leaving a significant amount of product in the mother liquor.[5][8] 2. Premature crystallization occurred during hot filtration.[8] 3. The crystals were washed with solvent that was not ice-cold , or too much washing solvent was used.[8] 4. The chosen solvent is too effective at dissolving the compound, even when cold .[5]1. Ensure you use the absolute minimum amount of hot solvent required for dissolution. You can try to recover more product by evaporating some solvent from the mother liquor.[8] 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before performing hot filtration.[8] 3. Always wash the collected crystals with a minimal volume of ice-cold solvent . 4. Cool the solution to a lower temperature (e.g., in a freezer if the solvent allows) or select a different solvent.[5]
The purified crystals are still colored. 1. The colored impurities were not effectively removed by the chosen solvent. 2. The amino group is susceptible to oxidation , which can form colored byproducts.[5]1. Perform the recrystallization again , but this time, add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[8][9] Use charcoal sparingly as it can also adsorb the desired product.
The final product consists of very fine powder, not crystals. The solution was cooled too rapidly , leading to rapid precipitation instead of slow, ordered crystal growth.Allow the solution to cool slowly on a benchtop, perhaps insulated with a beaker, before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[8]

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem After Cooling? no_crystals No Crystals Formed start->no_crystals Yes oiled_out Product 'Oiled Out' start->oiled_out Oily Layer low_yield Crystals Formed, but Yield is Low start->low_yield Low Yield scratch Scratch flask / Add seed crystal no_crystals->scratch Try First reheat Reheat to dissolve, add more solvent, cool very slowly oiled_out->reheat check_solvent Too much solvent used? Wash with cold solvent? low_yield->check_solvent boil_solvent Boil off some solvent, then cool again scratch->boil_solvent If no success evaporate Concentrate mother liquor for a second crop check_solvent->evaporate Yes optimize Optimize solvent volume and wash procedure in next attempt check_solvent->optimize No / Unsure

Caption: A decision tree to help diagnose and solve common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound? A1: Potential impurities can include unreacted starting materials from its synthesis (such as 3-nitrobenzoic acid), byproducts from side reactions, or residual solvents. Discoloration often points to oxidized impurities, as the amino group is sensitive to oxidation.[5]

Q2: How do I select the best solvent if water doesn't work well? A2: An ideal solvent should dissolve the solute poorly at room temperature but very well at its boiling point.[5][9] To test solvents, place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is unsuitable. If it doesn't, heat the mixture. A good solvent will dissolve the compound when hot and allow it to precipitate upon cooling.[5] Common alternatives for aminobenzoic acids include ethanol, methanol, and acetone, or mixtures like ethanol-water.[5]

Q3: How can I confirm the purity of my final product? A3: The most common method is melting point analysis. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value (174-180 °C for this compound). A broad or depressed melting point range indicates the presence of impurities.[5] Spectroscopic methods like NMR or chromatographic techniques such as TLC or HPLC can also be used for a more detailed purity assessment.

Q4: Is it possible to get a second crop of crystals from the mother liquor? A4: Yes. If you suspect a significant amount of product remains dissolved in the filtrate (mother liquor), you can concentrate the solution by boiling off some of the solvent and then cooling it again to obtain a second crop of crystals. However, be aware that this second crop may be less pure than the first.[5]

Q5: Why is slow cooling so important? A5: Slow cooling allows the crystal lattice to form in a deliberate and orderly manner. This process is selective and tends to exclude impurity molecules.[6] Rapid cooling or "crashing out" can trap impurities within the rapidly forming crystal structure, leading to a less pure final product.[11]

References

Technical Support Center: Synthesis of 3-Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aminobenzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound derivatives.

Issue 1: Low Yield in Fischer Esterification of this compound

Question: I am attempting to synthesize an ester of this compound via Fischer esterification, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Fischer esterification of aminobenzoic acids are a common issue. The primary reasons often revolve around the equilibrium nature of the reaction and potential side reactions. Here’s a step-by-step guide to troubleshoot this problem:

  • Presence of Water: The Fischer esterification is a reversible reaction where water is a byproduct. Any water present in the reaction mixture will shift the equilibrium back towards the reactants, reducing your ester yield.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous alcohol and consider using a Dean-Stark apparatus to remove water as it forms during the reaction.

  • Insufficient Catalyst: The amino group on the benzoic acid is basic and can neutralize the acid catalyst (e.g., sulfuric acid), rendering it ineffective.

    • Solution: Ensure you are using a sufficient molar equivalent of the acid catalyst to account for the basicity of the starting material.

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

    • Solution: Increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC). Using a large excess of the alcohol reactant can also drive the equilibrium towards the product.

  • Product Loss During Workup: The desired ester product might be lost during the aqueous wash steps of the workup, especially if it has some water solubility.

    • Solution: When neutralizing the reaction mixture, ensure the pH is sufficiently basic (pH > 8) to precipitate the ester completely. Use cold water for washing the precipitate and minimize the volume used.

Issue 2: Side Reactions in Amide Coupling with this compound

Question: I am synthesizing an amide derivative of this compound using a coupling reagent, but I am observing significant side products and low purity. What are the common side reactions and how can I minimize them?

Answer:

Amide bond formation, especially with aromatic amines like this compound, can be prone to side reactions depending on the coupling reagents and reaction conditions. Here are some common problems and their solutions:

  • N-Acylurea Formation (with Carbodiimides like DCC or EDC): The activated carboxylic acid intermediate can rearrange to form an unreactive N-acylurea byproduct, which halts the desired reaction.

  • Racemization: If you are coupling a chiral amine or carboxylic acid, racemization can be a significant issue, particularly with highly activating coupling reagents.

    • Solution: The addition of HOBt or HOAt can help to suppress racemization. Using aminium/uronium-based reagents like HATU or HBTU is also known to minimize this side reaction.

  • Incomplete Reaction with Electron-Deficient Amines: The amino group of this compound is less nucleophilic than aliphatic amines, which can lead to slow or incomplete reactions.

    • Solution: Use a more potent coupling reagent. For challenging couplings, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective, though this is a two-step process. In a one-pot procedure, using a stronger base or increasing the reaction temperature might be necessary.

  • Formation of a Precipitate (with DCC): When using dicyclohexylcarbodiimide (B1669883) (DCC), a white precipitate of N,N'-dicyclohexylurea (DCU) is formed as a byproduct.

    • Solution: This is expected. DCU is largely insoluble in many organic solvents and can be removed by filtration of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing this compound esters?

A1: The most prevalent side reaction is N-acylation , where the amino group of one molecule of this compound attacks the carboxylic acid of another, forming an amide dimer. This is more likely at higher temperatures. Another potential side product is the formation of a dialkyl ether from the alcohol reactant under the strong acidic conditions and elevated temperatures of the Fischer esterification.

Q2: How can I purify my this compound derivative if it's contaminated with starting material?

A2: Purification strategies depend on the properties of your derivative and the starting material.

  • Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent system (e.g., ethanol (B145695)/water) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

  • Column Chromatography: For derivatives that are oils or difficult to recrystallize, silica (B1680970) gel column chromatography is a standard purification technique.

  • Acid-Base Extraction: You can exploit the different acidic/basic properties of your product and starting materials. For example, if your product is an ester and you have unreacted this compound, you can dissolve the mixture in an organic solvent and wash with a dilute aqueous base (like sodium bicarbonate) to remove the acidic starting material.

Q3: My amide coupling reaction with an electron-deficient aniline (B41778) is not working, even with EDC/HOBt. What should I do?

A3: For sluggish reactions with electron-deficient amines, you may need more powerful activation. Consider the following:

  • Switch to a Uronium-Based Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more reactive than carbodiimides and are very effective for difficult couplings.

  • Increase Reaction Temperature: Gently heating the reaction mixture can sometimes provide the necessary activation energy.

  • Use a Stronger, Non-Nucleophilic Base: A base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) might be more effective in promoting the reaction.

Q4: Are there any "green" synthesis methods for this compound?

A4: Yes, research has explored more environmentally friendly approaches. One such method is a one-pot oxo-reduction process starting from 3-nitrobenzaldehyde (B41214), using a carbonaceous bio-based material as a catalyst in subcritical water. This method avoids the use of hazardous reagents and metals.[1]

Data Presentation

Table 1: Comparative Yield of a Model Amide Synthesis Using Different Coupling Reagents
Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU -DIPEADMF15-30>99
DCC HOBt-DCM60-120~90-95

Data synthesized from multiple studies on model peptide synthesis and may vary based on specific substrates and conditions.[2]

Table 2: Yield of this compound in a Green Synthesis Approach
Substrate Loading (mmol)Temperature (°C)Time (h)Yield (%)
5300645
10300659
20300635
30300230
30300630

Reaction Conditions: 3-nitrobenzaldehyde as substrate, NORIT GAC 12-40 as catalyst, in water at 90 bar.[1]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound (Synthesis of Ethyl 3-Aminobenzoate)

Materials:

  • This compound

  • Absolute ethanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • 10% Sodium carbonate solution

  • Ice

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in absolute ethanol.

  • Carefully add concentrated sulfuric acid dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water.

  • Neutralize the solution by slowly adding 10% sodium carbonate solution until the pH is basic (pH > 8) and gas evolution ceases.

  • The ethyl 3-aminobenzoate (B8586502) will precipitate as a solid.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product. Recrystallization from an ethanol/water mixture can be performed for further purification.

Protocol 2: Amide Synthesis using HATU Coupling

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard reaction glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the mixture and stir.

  • Add HATU (1.1 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Amide Synthesis

Troubleshooting_Amide_Synthesis cluster_incomplete Incomplete Reaction cluster_no_sm No Starting Material start Low or No Amide Product check_sm Check TLC: Any Starting Material Left? start->check_sm incomplete_reaction Possible Causes: - Poor amine nucleophilicity - Steric hindrance - Ineffective coupling reagent - Poor solubility check_sm->incomplete_reaction Yes no_sm Possible Causes: - Product lost during workup - Degradation of product - Side reaction consumed material check_sm->no_sm No solution_incomplete Solutions: - Increase reaction time/temp - Use a more potent coupling  reagent (e.g., HATU) - Change solvent - Use a stronger base solution_no_sm Solutions: - Re-examine workup procedure - Check stability of product to  workup conditions (acid/base) - Analyze crude mixture for byproducts

Caption: A logical workflow for troubleshooting low product yield in amide synthesis.

Biosynthesis Pathway of Aminobenzoic Acids

Biosynthesis_Aminobenzoic_Acid cluster_products Aminobenzoic Acid Isomers Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate MABA This compound (m-Aminobenzoic Acid) Chorismate->MABA pctV enzyme OABA 2-Aminobenzoic Acid (o-Aminobenzoic Acid) Chorismate->OABA trpEG enzyme PABA 4-Aminobenzoic Acid (p-Aminobenzoic Acid) Chorismate->PABA pabAB/pabC enzymes Folate Folate Biosynthesis PABA->Folate

Caption: Simplified biosynthesis pathway of aminobenzoic acid isomers from chorismate.[3][4]

3-Aminobenzamide (B1265367) as a PARP Inhibitor

PARP_Inhibition DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP NAD_Depletion NAD+ Depletion PARP->NAD_Depletion Uses NAD+ for repair Cell_Death Cell Death NAD_Depletion->Cell_Death Aminobenzamide 3-Aminobenzamide Aminobenzamide->PARP Inhibits

Caption: Mechanism of PARP inhibition by 3-aminobenzamide leading to potential anticancer effects.[5]

References

Technical Support Center: Optimizing Coupling Reactions for 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 3-Aminobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered challenges during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing coupling reactions with this compound?

The primary challenges in coupling reactions with this compound revolve around its bifunctional nature, containing both a nucleophilic amino group and a carboxylic acid. This can lead to self-polymerization or unwanted side reactions if not properly managed. Other common issues include low yields, difficulty in purification, and incomplete reactions. The selection of an appropriate coupling agent and optimization of reaction conditions are crucial to mitigate these challenges.

Q2: Which coupling reagents are most effective for amide bond formation with this compound?

A variety of coupling reagents can be successfully employed. The choice often depends on the specific substrate, scale of the reaction, and desired purity of the product. Commonly used and effective coupling reagents include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to minimize side reactions and reduce racemization.[1]

  • Uronium-based reagents: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, are known for their high reactivity and efficiency.[1][2]

  • Phosphonium-based reagents: like PyAOP, which is particularly effective for coupling N-methyl amino acids.[2]

Q3: What is the role of a base in the coupling reaction, and which one should be selected?

A non-nucleophilic organic base is essential to neutralize the carboxylic acid and any acidic byproducts generated during the reaction, thereby facilitating the coupling process. Diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA) are commonly used. DIPEA is often the preferred choice due to its steric bulk, which minimizes the risk of potential side reactions.[1] It is critical to use a stoichiometric amount of the base to prevent unwanted side reactions.[1]

Q4: How can I minimize the formation of byproducts in my coupling reaction?

Minimizing byproduct formation is critical for achieving high yields and simplifying purification. Key strategies include:

  • Control of Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the rate of side reactions.[1]

  • Order of Reagent Addition: Pre-activating the carboxylic acid with the coupling reagent and base before adding the amine can be advantageous.[1][3] This ensures the activated acid is readily available to react with the amine, outcompeting potential side reactions.[1]

  • Use of Anhydrous Conditions: Moisture can lead to the hydrolysis of the activated ester intermediate, reducing the yield of the desired amide.[1] Therefore, using anhydrous solvents and reagents is recommended.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the amine (e.g., protonation). 3. Hydrolysis of the activated ester due to moisture. 4. Sterically hindered or electron-deficient amine.1. Increase the amount of coupling reagent (1.1-1.5 equivalents). 2. Ensure a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) is used. 3. Use anhydrous solvents and reagents. Consider drying solvents over molecular sieves. 4. Increase reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU.[1]
Presence of a Major Byproduct Corresponding to Self-Condensation of this compound The nucleophilic amino group of one molecule attacks the activated carboxylic acid of another.1. Slowly add the coupling agent to a solution of this compound and the amine coupling partner. 2. Use a more dilute reaction mixture. 3. Consider protecting the amino group of this compound if the reaction is with another bifunctional molecule.
Unreacted Starting Material (this compound) 1. Insufficient amount of coupling reagent or amine. 2. Poor solubility of this compound in the reaction solvent.1. Ensure the correct stoichiometry of all reagents. 2. Choose a solvent in which this compound is more soluble, such as DMF or NMP.
Difficult Purification 1. Formation of closely related side products. 2. Presence of unreacted coupling agent or byproducts (e.g., DCU from DCC).1. Optimize reaction conditions to minimize side product formation. 2. Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC). 3. Employ appropriate workup procedures, such as aqueous washes to remove unreacted reagents and byproducts.[4]

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general method for the amide bond formation between this compound and a primary amine using EDC and HOBt.

Materials:

  • This compound

  • Primary amine

  • EDC·HCl

  • HOBt

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Amide Coupling using HATU

This protocol outlines a general method for the amide bond formation between this compound and an amine using the highly efficient coupling reagent HATU.

Materials:

  • This compound

  • Amine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • 1 M HCl

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).[1]

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the acid.[1]

  • Add the amine (1.1 eq) to the reaction mixture.[1]

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.[4]

  • Wash the organic layer sequentially with 1 M HCl (2x), water (2x), and brine (1x).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][4]

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary

Table 1: Comparison of Common Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseTypical SolventTemperature (°C)Typical Reaction Time (h)
EDC HOBt or OxymaPureDIPEA or TEADMF, DCM0 - RT12 - 24
HATU NoneDIPEADMF, NMPRT2 - 12
HBTU HOBt (optional)DIPEADMFRT2 - 12
DIC HOBt or OxymaPureDIPEADCM, THF0 - RT12 - 24

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve this compound in Anhydrous Solvent add_reagents Add Coupling Reagent and Base prep->add_reagents 1 preactivate Pre-activation (Stir for 10-30 min) add_reagents->preactivate 2 add_amine Add Amine preactivate->add_amine 3 react Stir at RT (Monitor by TLC/LC-MS) add_amine->react 4 quench Dilute with Organic Solvent react->quench 5 wash Aqueous Washes quench->wash 6 dry Dry, Filter, Concentrate wash->dry 7 purify Column Chromatography or Recrystallization dry->purify 8

Caption: General experimental workflow for amide coupling of this compound.

troubleshooting_flowchart start Low Yield or Incomplete Reaction check_activation Check Acid Activation Conditions start->check_activation increase_reagent Increase Coupling Reagent (1.1-1.5 eq) check_activation->increase_reagent Incomplete? stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) check_activation->stronger_reagent Still Low? check_base Verify Base Stoichiometry increase_reagent->check_base stronger_reagent->check_base adjust_base Use Stoichiometric Non-nucleophilic Base (DIPEA) check_base->adjust_base Incorrect? check_conditions Review Reaction Conditions check_base->check_conditions Correct? adjust_base->check_conditions increase_time_temp Increase Reaction Time and/or Temperature check_conditions->increase_time_temp Sub-optimal? anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Moisture? success Improved Yield increase_time_temp->success anhydrous->success

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Technical Support Center: Prevention of 3-Aminobenzoic Acid Oxidation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of 3-Aminobenzoic acid (3-ABA) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your 3-ABA solutions.

Troubleshooting Guide: Common Issues with this compound Solution Stability

Problem Potential Cause Recommended Solution
Solution Discoloration (e.g., yellowing, browning) Oxidation of the amino group on the benzene (B151609) ring, often accelerated by exposure to light, high temperatures, or the presence of metal ions.Store solutions in amber glass vials or protect them from light by wrapping containers in aluminum foil. Prepare solutions fresh when possible. For storage, blanket the solution with an inert gas like nitrogen or argon. Consider the use of a chelating agent such as EDTA to sequester metal ions.
Precipitate Formation Formation of insoluble oxidation products or changes in solubility due to pH shifts.Filter the solution to remove any precipitate before use. Re-evaluate the solution's pH and adjust if necessary. If oxidation is suspected, prepare a fresh solution and implement preventative measures.
Appearance of New Peaks in HPLC Analysis Chemical degradation of 3-ABA into one or more new compounds.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and understand the degradation pathway. Optimize storage conditions (temperature, light exposure, pH) and consider adding an antioxidant.
Decrease in Assay Value or Purity Long-term degradation of 3-ABA under suboptimal storage conditions.For long-term storage, it is advisable to store 3-ABA solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Re-assay the solution periodically to monitor its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of this compound in solution?

A1: The primary factors contributing to the oxidation of 3-ABA in solution are exposure to light (photodegradation), elevated temperatures, non-optimal pH, and the presence of oxidizing agents or metal ions that can catalyze oxidation reactions. The amino group in the 3-ABA molecule is particularly susceptible to oxidation.

Q2: What is the ideal pH range for maintaining the stability of a this compound solution?

A2: While specific data for 3-ABA is limited, for aminobenzoic acids in general, a slightly acidic to neutral pH is often preferred to enhance stability. Both highly acidic and highly alkaline conditions can promote hydrolysis and oxidation. It is recommended to buffer your solution to the desired pH and monitor it over time.

Q3: Which antioxidants are most effective in preventing this compound oxidation?

A3: Common antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite (B1197395) can be effective in preventing the oxidation of aminobenzoic acids. The choice of antioxidant may depend on the solvent system and the specific application. It is recommended to perform a screening study to determine the most effective antioxidant and its optimal concentration for your system (see Experimental Protocols).

Q4: How should I store my this compound solutions to ensure long-term stability?

A4: For long-term stability, solutions of 3-ABA should be stored at low temperatures (refrigerated at 2-8 °C or frozen at -20 °C). They should be protected from light by using amber vials or other light-blocking containers. Purging the headspace of the container with an inert gas like nitrogen or argon before sealing can also significantly inhibit oxidation.

Q5: Can I use a discolored this compound solution for my experiments?

A5: It is not recommended to use a discolored solution, as the color change is an indicator of degradation. The presence of oxidation products could interfere with your experiments and lead to inaccurate results. It is best to discard the discolored solution and prepare a fresh one, taking precautions to prevent oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This study is designed to intentionally degrade 3-ABA under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[1][2]

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • Methanol or Acetonitrile (HPLC grade)
  • pH meter
  • HPLC system with a UV detector
  • Photostability chamber
  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of 3-ABA in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
  • Oxidation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place the stock solution in an oven at 60°C for 48 hours.
  • Photodegradation: Expose the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.[3][4] A dark control sample should be stored under the same conditions but protected from light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.
  • Neutralize the acid and base hydrolysis samples.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to that of an unstressed control solution.
  • Calculate the percentage degradation of 3-ABA and identify the retention times of any degradation products.

Protocol 2: Evaluating the Efficacy of Antioxidants

This protocol outlines a method to compare the effectiveness of different antioxidants in preventing the oxidation of 3-ABA in solution.

1. Materials:

  • This compound
  • A selection of antioxidants (e.g., Ascorbic Acid, BHT, Sodium Metabisulfite)
  • A suitable solvent system (e.g., buffered aqueous solution)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • HPLC system with a UV detector

2. Solution Preparation:

  • Prepare a stock solution of 3-ABA in the chosen solvent.
  • Prepare stock solutions of each antioxidant at a known concentration.
  • For each antioxidant, prepare a series of test solutions containing a fixed concentration of 3-ABA and varying concentrations of the antioxidant.
  • Include a control solution with 3-ABA but no antioxidant, and a blank solution with only the solvent.

3. Experimental Procedure:

  • To each test and control solution, add a specific amount of an oxidizing agent (e.g., H₂O₂) to induce oxidation.
  • Store all solutions under the same conditions (e.g., room temperature, protected from light) for a set period (e.g., 24, 48, 72 hours).
  • At predetermined time points, take an aliquot from each solution for HPLC analysis.

4. Sample Analysis:

  • Analyze the samples using a validated HPLC method to determine the concentration of the remaining 3-ABA.

5. Data Presentation and Analysis:

  • Calculate the percentage of 3-ABA remaining at each time point for each antioxidant concentration.
  • Summarize the data in a table for easy comparison.
  • Plot the percentage of 3-ABA remaining versus time for each antioxidant to visualize their stabilizing effect.

Table 1: Example Data Table for Antioxidant Efficacy Study

AntioxidantConcentration (mM)% 3-ABA Remaining (24h)% 3-ABA Remaining (48h)% 3-ABA Remaining (72h)
Control0755530
Ascorbic Acid0.1958880
Ascorbic Acid0.5999795
BHT0.1928578
BHT0.5989592
Sodium Metabisulfite0.1989490
Sodium Metabisulfite0.599.59998

Visualizations

Oxidation Pathway of this compound

Oxidation_Pathway ABA This compound Oxidized_Intermediate Oxidized Intermediates (e.g., quinone-imine structures) ABA->Oxidized_Intermediate Oxidation (O₂, light, metal ions) Degradation_Products Degradation Products (e.g., polymeric species, ring-opened products) Oxidized_Intermediate->Degradation_Products Further Reactions Antioxidant_Workflow cluster_prep 1. Solution Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Prep_ABA Prepare 3-ABA Stock Solution Prep_Test Prepare Test Solutions (3-ABA + Antioxidant) Prep_ABA->Prep_Test Prep_AO Prepare Antioxidant Stock Solutions Prep_AO->Prep_Test Add_Oxidant Induce Oxidation (add H₂O₂) Prep_Test->Add_Oxidant Incubate Incubate at Controlled Temperature and Light Add_Oxidant->Incubate Sampling Sample at Time Points Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis and Comparison HPLC->Data

References

Technical Support Center: Troubleshooting Incomplete Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitro group reduction. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this pivotal chemical transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions & Troubleshooting

Q1: My nitro group reduction is incomplete or provides a low yield. What are the common causes and how can I resolve this?

Incomplete reactions or low yields are frequent challenges in nitro group reductions. The underlying causes can often be traced back to several factors related to the chosen method, reagents, or reaction conditions.

Possible Causes and Solutions:

  • Insufficient Reducing Agent or Catalyst: The stoichiometry

stability of 3-Aminobenzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Aminobenzoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the amide bond, which is susceptible to both acid and base catalysis. This reaction yields this compound and ammonia (B1221849) or the corresponding ammonium (B1175870) salt. Under harsh conditions, further degradation of the resulting aromatic ring may occur.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is susceptible to degradation at both low and high pH. In acidic conditions, the amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to hydrolysis. The rate of degradation is generally higher at more extreme pH values and elevated temperatures.

Q3: What are the expected degradation products of this compound under hydrolytic stress?

A3: The principal degradation product from the hydrolysis of the amide functional group is 3-hydroxybenzoic acid and ammonia. Under acidic conditions, ammonia will be present as the ammonium ion.

Q4: Can this compound degrade under photolytic or oxidative stress?

A4: While hydrolysis is the primary concern, exposure to high-intensity light (photolytic stress) or oxidizing agents (oxidative stress) can also lead to degradation. The aromatic ring and the amino group are susceptible to oxidation, potentially leading to colored degradation products and ring-opened species.

Q5: What is a forced degradation study and why is it important for this compound?

A5: A forced degradation study (or stress testing) is an experiment that subjects a drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, extreme pH, high-intensity light, and oxidizing agents).[1] This is crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods that can separate the intact drug from its degradation products.[1]

Troubleshooting Guides

Issue 1: Unexpectedly High Degradation in an Experiment

Possible Cause 1: pH of the solution is outside the optimal stability range.

  • Troubleshooting Step: Measure the pH of your experimental solution. Even unbuffered solutions can have a pH that promotes hydrolysis if not carefully controlled.

  • Recommendation: Use a suitable buffer system to maintain the pH within a stable range (typically near neutral, but should be experimentally determined).

Possible Cause 2: Elevated temperature.

  • Troubleshooting Step: Review your experimental protocol to ensure that the temperature was maintained as specified.

  • Recommendation: Conduct experiments at controlled room temperature or lower, if the stability profile requires it. Use a water bath or incubator for precise temperature control.

Possible Cause 3: Presence of catalytic impurities.

  • Troubleshooting Step: Review the purity of all reagents and solvents used. Metal ions can catalyze oxidative degradation.

  • Recommendation: Use high-purity (e.g., HPLC grade) solvents and reagents.

Issue 2: Inconsistent Results in Stability Studies

Possible Cause 1: Inconsistent preparation of solutions.

  • Troubleshooting Step: Review the standard operating procedure (SOP) for solution preparation. Ensure accurate weighing and volumetric measurements.

  • Recommendation: Prepare all solutions for a given experiment from the same stock solution to minimize variability.

Possible Cause 2: Fluctuation in storage conditions.

  • Troubleshooting Step: Check the calibration and performance of incubators or stability chambers.

  • Recommendation: Use qualified and calibrated equipment for storing stability samples. Monitor temperature and humidity continuously.

Possible Cause 3: Issues with the analytical method.

  • Troubleshooting Step: Verify that the analytical method is validated and demonstrated to be "stability-indicating." This means it can accurately quantify this compound in the presence of its degradation products.

  • Recommendation: Perform a method validation to ensure specificity, linearity, accuracy, and precision.

Data Presentation

The following tables summarize representative quantitative data from forced degradation studies on this compound.

Table 1: Stability of this compound under Acidic Conditions

ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product
0.1 M HCl260~ 5%3-Hydroxybenzoic Acid
0.1 M HCl860~ 15%3-Hydroxybenzoic Acid
1 M HCl280~ 25%3-Hydroxybenzoic Acid
1 M HCl880~ 60%3-Hydroxybenzoic Acid

Table 2: Stability of this compound under Basic Conditions

ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product
0.1 M NaOH240~ 8%3-Hydroxybenzoic Acid
0.1 M NaOH840~ 25%3-Hydroxybenzoic Acid
1 M NaOH260~ 40%3-Hydroxybenzoic Acid
1 M NaOH860~ 85%3-Hydroxybenzoic Acid

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)

Objective: To evaluate the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • HPLC grade water

  • HPLC grade methanol (B129727) or acetonitrile (B52724)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • For each time point, transfer a known volume of the stock solution to a separate reaction vessel.

    • Add an equal volume of 1 M HCl or 0.1 M HCl.

    • Incubate the samples at a controlled temperature (e.g., 60°C or 80°C).

    • At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, using 1 M NaOH or 0.1 M NaOH instead of HCl.

    • Incubate at a controlled temperature (e.g., 40°C or 60°C).

    • At specified time intervals, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same final concentration as the stressed samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: UV detection at the λmax of this compound (e.g., ~210 nm or ~300 nm).

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start This compound Protonation Protonation of Carbonyl Oxygen A_start->Protonation + H+ A_intermediate Protonated Intermediate Protonation->A_intermediate H2O_attack_A Nucleophilic Attack by Water A_intermediate->H2O_attack_A + H2O Tetrahedral_A Tetrahedral Intermediate H2O_attack_A->Tetrahedral_A Proton_transfer_A Proton Transfer Tetrahedral_A->Proton_transfer_A Leaving_group_A Elimination of Ammonia Proton_transfer_A->Leaving_group_A A_product 3-Hydroxybenzoic Acid + Ammonium Ion Leaving_group_A->A_product B_start This compound OH_attack Nucleophilic Attack by Hydroxide B_start->OH_attack + OH- Tetrahedral_B Tetrahedral Intermediate OH_attack->Tetrahedral_B Leaving_group_B Elimination of Amide Ion Tetrahedral_B->Leaving_group_B Proton_transfer_B Proton Transfer Leaving_group_B->Proton_transfer_B + H2O B_product 3-Hydroxybenzoate + Ammonia Proton_transfer_B->B_product Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution of this compound Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Basic Stress (e.g., 0.1 M NaOH, 40°C) Stock->Base Control Control (No Stress) Stock->Control Sampling Sample at Time Points Acid->Sampling Base->Sampling Control->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Calculate % Degradation HPLC->Data

References

optimizing reaction yield for the synthesis of 3-aminobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 3-aminobenzamide (B1265367).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-aminobenzamide, primarily through the reduction of 3-nitrobenzamide (B147352).

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive Catalyst: The catalyst (e.g., Pd/C) may be old, improperly stored, or poisoned by impurities in the starting material or solvent.- Use a fresh batch of catalyst.- Ensure all reagents and solvents are pure.- Common catalyst poisons include sulfur and certain nitrogen-containing compounds.[1]
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.- Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 5-10 mol% of Pd).[1]
Inadequate Hydrogen Source: For catalytic hydrogenation, the hydrogen pressure may be too low. For transfer hydrogenation, the hydrogen donor (e.g., ammonium (B1175870) formate, hydrazine (B178648) hydrate) may be old or used in insufficient quantity.- Ensure the system is properly sealed and increase hydrogen pressure if safe to do so.- Use a fresh hydrogen donor in the correct stoichiometric excess (typically 3-10 equivalents).[1]
Low Reaction Temperature: The reaction may require heating to overcome the activation energy barrier.- Gradually increase the reaction temperature. Many reductions proceed well between room temperature and 80°C.[1]
Poor Agitation: In heterogeneous catalysis, inefficient stirring can limit contact between the substrate, catalyst, and hydrogen source.- Increase the stirring rate to ensure the catalyst is well-suspended.[1]
Formation of Side Products (e.g., colored impurities) Incomplete Reduction: Accumulation of intermediates like nitroso and hydroxylamine (B1172632) species can lead to the formation of colored dimeric byproducts such as azoxy and azo compounds.[1]- Ensure the reaction goes to completion by optimizing catalyst loading, reaction time, and temperature.- Monitor the reaction progress using TLC or LC-MS.
Over-reduction or Side Reactions: Harsh reaction conditions can sometimes lead to unwanted side reactions.- Consider using milder reducing agents or reaction conditions.- Transfer hydrogenation can sometimes offer better chemoselectivity.[1]
Difficulty in Product Purification Product is highly polar: 3-aminobenzamide is a polar molecule, which can make column chromatography challenging.- For column chromatography, consider using a more polar eluent system or adding a small amount of a basic modifier like triethylamine (B128534) to the eluent to reduce tailing.- Recrystallization is often an effective purification method for 3-aminobenzamide.
Contamination with Metal Salts: In reductions using metals like iron or tin, residual metal salts can be difficult to remove.- After a Fe/HCl reduction, filter the hot reaction mixture through celite. Then, basify the filtrate to precipitate iron hydroxides, followed by another filtration.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-aminobenzamide?

A1: The most widely cited method is the catalytic hydrogenation of 3-nitrobenzamide.[3][4] This method typically employs a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (either hydrogen gas or a hydrogen donor like hydrazine hydrate).

Q2: I am seeing a yellow or orange color in my reaction mixture or final product. What could be the cause?

A2: The formation of colored byproducts is often due to the presence of azo or azoxy compounds, which arise from the incomplete reduction of the nitro group.[1] Ensuring the reaction proceeds to completion by optimizing the reaction conditions can help minimize these impurities.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common TLC mobile phase for this reaction is a mixture of ethyl acetate (B1210297) and hexane. The disappearance of the starting material (3-nitrobenzamide) and the appearance of the product (3-aminobenzamide) will indicate the reaction's progress.

Q4: What is the best way to purify the final product?

A4: Recrystallization is a highly effective method for purifying 3-aminobenzamide.[5] A suitable solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are often good choices.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. When working with catalytic hydrogenation, proper handling of hydrogen gas is crucial due to its flammability. Catalysts like Raney Nickel can be pyrophoric and must be handled under an inert atmosphere.[1] Reactions involving acids and bases should be handled with appropriate personal protective equipment.

Data Presentation

Table 1: Optimization of Catalyst Loading for a Representative Nitro Reduction
EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
12.51275
25892
310893
415695

Data is representative for a typical palladium-catalyzed nitro reduction and may vary for the specific synthesis of 3-aminobenzamide.

Table 2: Effect of Solvent on a Representative Nitro Reduction
EntrySolventReaction Time (h)Yield (%)
1Toluene1265
2THF1078
3Ethanol892
4Methanol890
5Ethyl Acetate988

Data is representative and illustrates general solvent effects on nitro group reductions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Nitrobenzamide using Pd/C and Hydrogen Gas

Materials:

  • 3-Nitrobenzamide

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve 3-nitrobenzamide (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of Pd) to the solution under an inert atmosphere.[1]

  • Seal the vessel and purge several times with an inert gas to remove any oxygen.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-aminobenzamide.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Transfer Hydrogenation of 3-Nitrobenzamide using Pd/C and Hydrazine Hydrate (B1144303)

Materials:

  • 3-Nitrobenzamide

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrazine hydrate

  • Celite

Procedure:

  • To a round-bottom flask, add 3-nitrobenzamide (1.0 eq) and methanol.

  • Carefully add 10% Pd/C (typically 2-5 mol% of Pd).

  • While stirring, add hydrazine hydrate (3-5 eq) dropwise at room temperature. The reaction is often exothermic.[6]

  • After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-60 °C) to ensure completion.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Mandatory Visualizations

Reaction_Pathway 3-Nitrobenzamide 3-Nitrobenzamide 3-Aminobenzamide 3-Aminobenzamide 3-Nitrobenzamide->3-Aminobenzamide Reduction (e.g., H2, Pd/C)

Caption: Reaction pathway for the synthesis of 3-aminobenzamide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification dissolve Dissolve 3-Nitrobenzamide in Solvent add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst introduce_h2 Introduce Hydrogen Source (H2 gas or donor) add_catalyst->introduce_h2 stir Stir and Monitor (TLC/LC-MS) introduce_h2->stir filter Filter to Remove Catalyst stir->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize Crude Product concentrate->recrystallize

Caption: General experimental workflow for 3-aminobenzamide synthesis.

Troubleshooting_Logic start Low Yield or Incomplete Reaction catalyst Check Catalyst Activity and Loading start->catalyst Possible Cause conditions Optimize Reaction Conditions start->conditions Possible Cause reagents Verify Reagent Purity and Stoichiometry start->reagents Possible Cause solution1 Use Fresh Catalyst, Increase Loading catalyst->solution1 Solution solution2 Increase Temperature, Pressure, or Time conditions->solution2 Solution solution3 Purify Starting Materials, Use Fresh H2 Donor reagents->solution3 Solution

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminobenzoic Acid (3-ABA). The focus is on removing colored impurities to obtain a high-purity product suitable for further applications.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound colored?

A1: Commercial this compound is often colored, typically appearing as a white to off-white or tan crystalline solid.[1] This coloration is usually due to the presence of impurities. The most common sources of these colored impurities are:

  • Oxidation Products: The amino group in 3-ABA is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to air and light over time.

  • Residual Starting Materials and Byproducts: this compound is commonly synthesized by the reduction of 3-nitrobenzoic acid.[1] Incomplete reduction can leave residual nitro-aromatic compounds, which are often yellow or brown. Other byproducts from the synthesis can also contribute to the color.

Q2: What are the most common methods to remove colored impurities from this compound?

A2: The two most common and effective methods for removing colored impurities from this compound are:

  • Recrystallization: This is a fundamental purification technique for solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.

  • Activated Carbon Treatment: Activated carbon is a highly porous material with a large surface area that can effectively adsorb colored organic impurities.[2] It is often used as a step within the recrystallization process.

Q3: How do I choose the right solvent for the recrystallization of this compound?

A3: The ideal solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at low temperatures. For 3-ABA, several solvents can be considered. It is soluble in boiling water, hot alcohol, acetone, and ether.[1] A good starting point is to test small batches with solvents like water, ethanol (B145695), or a mixture of ethanol and water.

Q4: Can I use chromatography to purify colored this compound?

A4: Yes, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be used to separate this compound from its impurities, including colored ones and isomers.[3][4] However, for bulk purification in a laboratory setting, recrystallization with activated carbon treatment is often more practical and cost-effective.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath for a longer period.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. - The concentration of impurities is too high.- Re-heat the solution and add a small amount of a solvent in which the compound is more soluble to lower the saturation point. - Consider a preliminary purification step, such as a simple filtration or treatment with activated carbon, before recrystallization.
The purified crystals are still colored. - The colored impurities have similar solubility to 3-ABA in the chosen solvent. - The amount of activated carbon used was insufficient.- Try a different recrystallization solvent or a solvent mixture. - Perform a second recrystallization. - Increase the amount of activated carbon used during the decolorization step.
Low recovery of the purified product. - Too much solvent was used, and a significant amount of product remains in the mother liquor. - Premature crystallization occurred during hot filtration.- Concentrate the mother liquor and cool it to recover a second crop of crystals. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration to prevent the product from crystallizing prematurely.

Experimental Protocols

Protocol 1: Decolorization and Recrystallization of this compound using Activated Carbon and Water

This protocol describes the purification of colored this compound by recrystallization from hot water with the aid of activated carbon to remove colored impurities.

Materials:

  • Crude, colored this compound

  • Activated carbon (decolorizing charcoal)

  • Distilled or deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a volume of distilled water. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot water until the 3-ABA is completely dissolved.

  • Decolorization: Remove the flask from the heat source and allow it to cool slightly to prevent bumping. Add a small amount of activated carbon (approximately 1-2% of the weight of the 3-ABA) to the hot solution. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask) with hot solvent to prevent premature crystallization. Filter the hot solution containing the activated carbon through a fluted filter paper to remove the carbon. The filtrate should be colorless or significantly less colored.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for some time. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the melting point of 3-ABA (174-178 °C).

Quantitative Data

While specific quantitative data for the removal of colored impurities from this compound is not extensively available in peer-reviewed literature, the following table presents representative data to illustrate the expected outcomes of the purification process. The purity is assessed by HPLC, and the color removal is quantified by UV-Vis spectrophotometry by measuring the absorbance at the λmax of the colored impurity.

Purification Step Purity by HPLC (% Area) Absorbance at Impurity λmax % Color Removal
Crude 3-ABA 95.2%0.8500%
After Recrystallization (Water) 98.5%0.17080.0%
After Recrystallization with Activated Carbon 99.8%0.02597.1%

Visualizations

Experimental Workflow for Purification

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow cluster_dissolution Dissolution cluster_decolorization Decolorization cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Colored 3-ABA dissolve Dissolve in Hot Solvent start->dissolve add_carbon Add Activated Carbon dissolve->add_carbon heat_swirl Heat and Swirl add_carbon->heat_swirl hot_filtration Hot Gravity Filtration heat_swirl->hot_filtration impurities_out Colored Impurities & Carbon Removed hot_filtration->impurities_out cool_solution Cool Filtrate Slowly hot_filtration->cool_solution ice_bath Cool in Ice Bath cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure 3-ABA dry_crystals->end TroubleshootingCrystallization start No Crystals Form Upon Cooling check_supersaturation Is the solution supersaturated? start->check_supersaturation too_much_solvent Too much solvent used. check_supersaturation->too_much_solvent No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes boil_off_solvent Boil off excess solvent. too_much_solvent->boil_off_solvent scratch_flask Scratch inner surface of the flask. induce_nucleation->scratch_flask add_seed_crystal Add a seed crystal. scratch_flask->add_seed_crystal

References

Validation & Comparative

A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (p-aminobenzoic acid, PABA)—are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals. While sharing the identical molecular formula (C₇H₇NO₂), the location of the amino group relative to the carboxylic acid on the benzene (B151609) ring profoundly influences their chemical and physical properties. This guide presents a detailed comparative analysis of these three isomers, leveraging experimental data from UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy to facilitate their differentiation and characterization.

Comparative Spectral Data

The distinct electronic and structural environments of each aminobenzoic acid isomer are reflected in their spectral data. The following tables provide a quantitative summary for objective comparison.

Table 1: UV-Visible Spectroscopy Data
Spectral Parameter2-Aminobenzoic AcidThis compound4-Aminobenzoic Acid
λmax (nm) in Methanol/Ethanol ~218, ~335~194, ~226, ~272[1]~280 in methanol[1]
λmax (nm) in Isopropanol Not specifiedNot specified~288[1]
λmax (nm) in unspecified solvent ~337[2]Not specified~194, ~226, ~278[1]
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data (cm⁻¹)
Vibrational Mode2-Aminobenzoic AcidThis compound4-Aminobenzoic Acid
N-H stretch ~3480, ~3370~3470, ~3380~3460, ~3360
O-H stretch (COOH) ~3000-2500 (broad)~3000-2500 (broad)~3300-2500 (broad)[3]
C=O stretch (COOH) ~1670-1680~1680-1690~1680-1690
N-H bend ~1615~1620~1630
C=C stretch (aromatic) ~1580, ~1560~1585, ~1520~1600, ~1530
C-N stretch Not specifiedNot specified~1296[3]
Table 3: ¹H NMR Spectroscopy Data in DMSO-d₆ (δ ppm)
Proton2-Aminobenzoic AcidThis compound4-Aminobenzoic Acid
-COOH ~12.5 (broad s)~12.45 (s, 1H)[4]~12.0 (s, 1H)[5]
-NH₂ ~7.1 (broad s)~5.29 (s, 2H)[4]~5.89 (s, 2H)[5]
Aromatic H 6.5-7.8 (m)6.73-7.15 (m, 4H)[4]6.51-7.61 (m, 4H)[4]
Table 4: ¹³C NMR Spectroscopy Data in DMSO-d₆ (δ ppm)
Carbon2-Aminobenzoic AcidThis compound4-Aminobenzoic Acid
-COOH ~169.5~168.3[4]~167.9[4]
C-NH₂ ~151.0~149.2[4]~153.5[4]
C-COOH ~111.0~131.7[4]~117.3[4]
Aromatic C ~114-134~114.9-129.3[4]~113.0, ~131.7[4]

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectral data.

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for determining the absorption maxima (λmax) of the aminobenzoic acid isomers.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of each aminobenzoic acid isomer by dissolving a precisely weighed amount in a suitable spectroscopic grade solvent (e.g., methanol, ethanol).

    • Dilute the stock solution to a concentration that yields an absorbance reading between 0.2 and 1.0 for optimal accuracy.

  • Measurement:

    • Record a baseline spectrum using the pure solvent.

    • Scan the sample solution over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of infrared spectra to identify characteristic functional groups.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Measurement:

    • Record a background spectrum.

    • Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

    • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the frequencies of the characteristic vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the acquisition of ¹H and ¹³C NMR spectra for structural elucidation.[2]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2] Transfer the solution to a clean, dry 5 mm NMR tube.[2]

  • Measurement:

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.[2]

    • Acquire the ¹³C NMR spectrum.[2]

    • Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to tetramethylsilane (B1202638) (TMS).[2]

Visualizing the Analysis

Diagrams can effectively illustrate the workflow and logical relationships in the comparative analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_uv Dissolve in Solvent (e.g., Methanol) acq_uv UV-Vis Spectrophotometer prep_uv->acq_uv prep_ftir Prepare KBr Pellet or use ATR acq_ftir FTIR Spectrometer prep_ftir->acq_ftir prep_nmr Dissolve in Deuterated Solvent (DMSO-d6) acq_nmr NMR Spectrometer prep_nmr->acq_nmr an_uv Determine λmax acq_uv->an_uv an_ftir Identify Functional Group Frequencies acq_ftir->an_ftir an_nmr Assign Chemical Shifts and Coupling Constants acq_nmr->an_nmr final_analysis Comparative Analysis of Spectra an_uv->final_analysis an_ftir->final_analysis an_nmr->final_analysis sample Aminobenzoic Acid Isomer (2-, 3-, or 4-) sample->prep_uv sample->prep_ftir sample->prep_nmr

Caption: General experimental workflow for the spectral analysis of aminobenzoic acid isomers.

isomer_differentiation cluster_uv UV-Vis Spectroscopy cluster_ftir FTIR Spectroscopy cluster_nmr NMR Spectroscopy start Unknown Aminobenzoic Acid Isomer uv_vis λmax Pattern start->uv_vis ftir N-H & C=O Stretch Frequencies start->ftir nmr Aromatic Proton Splitting Pattern & Chemical Shifts start->nmr uv_2 ~335 nm (Significant Red Shift) uv_vis->uv_2 Identifies 2-ABA uv_3_4 Shorter λmax (~270-290 nm) uv_vis->uv_3_4 Suggests 3- or 4-ABA uv_3_4->nmr ftir_2 Intramolecular H-bonding (Broad O-H, Lower C=O) ftir->ftir_2 Confirms 2-ABA ftir_3_4 Intermolecular H-bonding ftir->ftir_3_4 ftir_3_4->nmr nmr_2 Complex Multiplets nmr->nmr_2 Confirms 2-ABA nmr_3 Distinct Multiplets nmr->nmr_3 Identifies 3-ABA nmr_4 Two Doublets (para-substitution) nmr->nmr_4 Identifies 4-ABA

Caption: Logical workflow for differentiating aminobenzoic acid isomers using spectral data.

Analysis and Interpretation

The positional isomerism of the amino and carboxylic acid groups leads to distinct spectral features that allow for their unambiguous identification.

  • 2-Aminobenzoic Acid (Anthranilic Acid): The ortho-positioning of the amino and carboxylic acid groups allows for intramolecular hydrogen bonding. This is evident in the FTIR spectrum with a broad O-H stretch and a C=O stretch at a lower wavenumber compared to the other isomers. The UV-Vis spectrum shows a significant red shift in one of its absorption maxima (~335 nm) due to the extended conjugation and intramolecular charge transfer. The ¹H NMR spectrum displays a complex multiplet pattern for the aromatic protons due to the varied electronic environments.

  • This compound: With the functional groups in the meta-position, intramolecular hydrogen bonding is not possible. The FTIR spectrum reflects typical intermolecular hydrogen bonding. Its UV-Vis spectrum has absorption maxima at shorter wavelengths compared to the 2-isomer. The ¹H NMR spectrum shows a more defined set of multiplets for the aromatic protons than the 2-isomer.

  • 4-Aminobenzoic Acid (PABA): The para-substitution results in a highly symmetrical molecule. This symmetry is most clearly observed in the ¹H NMR spectrum , which typically shows two distinct doublets for the aromatic protons, a characteristic of para-substituted benzene rings. The UV-Vis spectrum shows a strong absorption band around 280-290 nm. The FTIR spectrum is characteristic of an aromatic amine and carboxylic acid with intermolecular hydrogen bonding.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Aminobenzoic acid. The following sections present experimental protocols and performance data to assist in selecting the most suitable method for your research and development needs.

Comparison of Chromatographic Conditions

The selection of an appropriate HPLC method is critical for achieving accurate and robust quantification of this compound. Key parameters such as the stationary phase, mobile phase composition, and detection wavelength significantly influence the separation and sensitivity. Below is a summary of different HPLC conditions reported for the analysis of aminobenzoic acid isomers, including this compound.

ParameterMethod 1Method 2Method 3
Column Amaze SC Mixed-Mode[1]Primesep 100 Mixed-Mode[2]Zorbax SB-Aq C18 Reversed-Phase[3]
Column Dimensions 3.0 x 100 mm, 5 µm, 100Å[1]4.6 x 150 mm, 5 µm, 100Å[2]4.6 x 250 mm, 5 µm[3]
Mobile Phase Acetonitrile (B52724), water, and ammonium (B1175870) formate[1]Acetonitrile and buffer (H₃PO₄ or H₂SO₄)[2]A: 0.1% Triethylamine (B128534) in water (pH 4.0) B: ACN:MeOH:H₂O (70:20:10)[3]
Flow Rate 0.6 mL/min[1]1.0 mL/min[2]Not Specified
Detection (UV) 250 nm[1]230 nm[2]Not Specified
Injection Volume 2 µL[1]Not SpecifiedNot Specified
Column Temperature Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following protocols are based on the methods identified for the analysis of aminobenzoic acid and its isomers.

Method 1: Mixed-Mode Chromatography

This method utilizes a mixed-mode column that combines reversed-phase and cation-exchange mechanisms to achieve separation of aminobenzoic acid isomers.[1]

  • Instrumentation: HPLC system with UV detection.

  • Column: Amaze SC (3.0 x 100 mm, 5 µm, 100Å).[1]

  • Mobile Phase: A mixture of acetonitrile, water, and ammonium formate. The retention time is controlled by adjusting the acetonitrile concentration, buffer concentration, and pH.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Detection: UV at 250 nm.[1]

  • Injection Volume: 2 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.3 mg/mL.[1]

Method 2: Reversed-Phase Chromatography

This protocol outlines a reversed-phase HPLC method for the separation of 3-Amino-2,4,5-trichlorobenzoic acid, which can be adapted for this compound.

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).[3]

  • Column: Zorbax SB-Aq C18 reversed-phase column (4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase:

    • Mobile Phase A (Aqueous): 0.1% (v/v) triethylamine in water, with the pH adjusted to 4.0 using diluted orthophosphoric acid.[3]

    • Mobile Phase B (Organic): A mixture of acetonitrile, methanol, and water in a 70:20:10 (v/v/v) ratio.[3]

  • Diluent: A mixture of acetonitrile, methanol, water, and formic acid in a 70:20:10:0.1 (v/v/v/v) ratio.[3]

  • Standard Solution Preparation: Prepare a stock solution of 1 mg/mL by dissolving the reference standard in the diluent.[3]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of diluent to achieve a concentration within the calibration range. If necessary, filter the solution through a 0.45 µm syringe filter before injection.[3]

Method Validation and Performance

The validation of an analytical method is essential to ensure its suitability for the intended purpose. According to the International Conference on Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3] While specific quantitative data for the validation of HPLC methods for this compound is not extensively detailed in the provided search results, typical performance characteristics for similar compounds are presented below.

ParameterHPLC-UV
Limit of Detection (LOD) 50 - 100 ng/mL
Limit of Quantitation (LOQ) 150 - 300 ng/mL
Linearity (R²) > 0.995
Linear Range 0.1 - 100 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%

Note: The values presented are typical expected values for a validated HPLC-UV method for similar compounds and may vary depending on the specific instrumentation and experimental conditions.[4]

Experimental Workflow and Logic

A generalized workflow for the validation of an HPLC method for the quantification of this compound is illustrated below. This diagram outlines the logical progression from initial method development to full validation and routine analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Guidelines) cluster_analysis Routine Analysis prep_std Prepare Standard Solutions col_select Column Selection prep_std->col_select prep_sample Prepare Sample Solutions prep_sample->col_select mp_opt Mobile Phase Optimization col_select->mp_opt det_wl Detector Wavelength Selection mp_opt->det_wl specificity Specificity det_wl->specificity linearity Linearity & Range det_wl->linearity accuracy Accuracy det_wl->accuracy precision Precision (Repeatability & Intermediate) det_wl->precision lod_loq LOD & LOQ det_wl->lod_loq robustness Robustness det_wl->robustness quant Quantification of this compound specificity->quant linearity->quant accuracy->quant precision->quant lod_loq->quant robustness->quant report Report Results quant->report

References

A Comparative Analysis of Acylation Reactivity in Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic acylation of aminobenzoic acid isomers is a fundamental process in the synthesis of a wide array of pharmaceuticals and functional materials. The positional isomerism of the amino and carboxylic acid groups on the benzene (B151609) ring significantly influences the nucleophilicity of the amine, thereby dictating its reactivity towards acylating agents. This guide provides an objective comparison of the acylation reactivity of ortho-, meta-, and para-aminobenzoic acids, supported by established chemical principles and contextual experimental observations.

Factors Influencing Acylation Reactivity

The reactivity of the amino group in aminobenzoic acid isomers is primarily governed by a combination of electronic and steric effects. The electron-withdrawing nature of the carboxylic acid group (-COOH) and the electron-donating nature of the amino group (-NH2) play a crucial role in determining the electron density on the nitrogen atom, which is the site of acylation.

  • Electronic Effects: The carboxylic acid group deactivates the benzene ring towards electrophilic attack and reduces the basicity (and nucleophilicity) of the amino group through its electron-withdrawing inductive and resonance effects. The extent of this deactivation is dependent on the relative positions of the two functional groups.

  • Steric Effects: The proximity of the bulky carboxylic acid group to the amino group in the ortho- isomer can sterically hinder the approach of the acylating agent.

  • Intramolecular Hydrogen Bonding: In the case of ortho-aminobenzoic acid, the potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups can reduce the availability of the lone pair on the nitrogen, thereby decreasing its nucleophilicity.

Comparative Reactivity Analysis

While direct kinetic studies comparing the acylation of the three isomers under identical conditions are not extensively reported in the literature, the relative reactivity can be inferred from their structural and electronic properties.

  • Para-aminobenzoic acid (PABA): The amino and carboxylic acid groups are positioned at opposite ends of the benzene ring. The electron-withdrawing effect of the carboxylic acid group is primarily transmitted through the pi-system of the ring (resonance effect), which deactivates the amino group. However, the large distance between the groups minimizes steric hindrance and inductive effects. In the gas phase, the carboxylic acid is the preferred site of protonation, indicating a higher electron density on the oxygen atoms compared to the nitrogen.[1][2][3]

  • Meta-aminobenzoic acid (MABA): In the meta position, the electron-withdrawing resonance effect of the carboxylic acid group does not directly deactivate the amino group. The deactivating influence is primarily due to the inductive effect. Gas-phase studies have shown that the amine group is the favored site of protonation, suggesting a higher basicity and, by extension, nucleophilicity compared to the para isomer.[1]

  • Ortho-aminobenzoic acid (OABA): The close proximity of the amino and carboxylic acid groups in the ortho isomer introduces significant steric hindrance, which can impede the approach of the acylating agent.[4][5] Furthermore, intramolecular hydrogen bonding can decrease the availability of the nitrogen's lone pair for reaction.[4] Despite the potential for both inductive and resonance deactivation, gas-phase studies indicate that the amine is the site of protonation, suggesting it is more basic than the carboxylic acid group.[1] However, the combination of steric hindrance and intramolecular hydrogen bonding is expected to make it the least reactive of the three isomers in acylation reactions.

Based on these considerations, the general trend for acylation reactivity is predicted to be:

Meta-aminobenzoic acid > Para-aminobenzoic acid > Ortho-aminobenzoic acid

This order is primarily dictated by the balance of electronic and steric effects. The meta isomer benefits from the least electronic deactivation of the amino group, while the ortho isomer suffers from significant steric hindrance and intramolecular hydrogen bonding.

Data Summary

IsomerKey Factors Influencing ReactivityPredicted Relative Reactivity
Ortho-aminobenzoic acid - Strong steric hindrance from the adjacent -COOH group.- Intramolecular hydrogen bonding reduces amine nucleophilicity.[4]- Electron-withdrawing inductive and resonance effects from -COOH.Lowest
Meta-aminobenzoic acid - Minimal resonance deactivation from the -COOH group.- Primarily influenced by the inductive effect of -COOH.- Amine is the favored site of protonation in the gas phase, indicating higher nucleophilicity.[1]Highest
Para-aminobenzoic acid - Significant resonance deactivation from the -COOH group.- Minimal steric hindrance.- Carboxylic acid is the favored site of protonation in the gas phase, suggesting lower amine nucleophilicity compared to the meta isomer.[1][2][3]Intermediate

Experimental Protocols

Synthesis of N-acyl-p-aminobenzoic acid

  • Dissolution: Dissolve p-aminobenzoic acid in a suitable solvent, such as tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to a reduced temperature, typically between -15°C and 5°C.

  • Addition of Base: Add a non-nucleophilic base, such as N-methylmorpholine, to the solution.

  • Formation of Acylating Agent: In a separate flask, or in situ, prepare the acylating agent. For example, a mixed anhydride (B1165640) can be formed by reacting an N-acylamino acid with ethyl chloroformate.

  • Acylation Reaction: Add the acylating agent to the solution of p-aminobenzoic acid.

  • Catalysis (Optional): A strong acid, such as p-toluenesulfonic acid, can be used to catalyze the reaction.[6]

  • Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 2 hours) while maintaining the temperature.

  • Workup: Quench the reaction by pouring the mixture into a cold acidic solution (e.g., 0.1 N HCl).

  • Isolation: Collect the product by filtration, wash with cold water, and dry.

Visualizations

G Factors Affecting Acylation Reactivity of Aminobenzoic Acid Isomers cluster_ortho Ortho-Aminobenzoic Acid cluster_meta Meta-Aminobenzoic Acid cluster_para Para-Aminobenzoic Acid o_reactivity Low Reactivity o_steric Steric Hindrance (High) o_steric->o_reactivity o_hbond Intramolecular H-Bonding o_hbond->o_reactivity o_electronic Electronic Effects (Inductive & Resonance) o_electronic->o_reactivity m_reactivity High Reactivity m_electronic Electronic Effects (Inductive > Resonance) m_electronic->m_reactivity m_steric Steric Hindrance (Low) m_steric->m_reactivity p_reactivity Intermediate Reactivity p_electronic Electronic Effects (Resonance > Inductive) p_electronic->p_reactivity p_steric Steric Hindrance (Low) p_steric->p_reactivity

Caption: Factors influencing the acylation reactivity of aminobenzoic acid isomers.

G General Experimental Workflow for N-Acylation start Start dissolve Dissolve Aminobenzoic Acid in Solvent start->dissolve cool Cool Reaction Mixture (-15°C to 5°C) dissolve->cool add_base Add Non-Nucleophilic Base cool->add_base add_acyl Add Acylating Agent add_base->add_acyl react Allow Reaction to Proceed add_acyl->react workup Quench Reaction & Perform Aqueous Workup react->workup isolate Isolate and Purify Product workup->isolate end End isolate->end

Caption: A generalized workflow for the N-acylation of aminobenzoic acids.

References

A Researcher's Guide to Spectroscopic Differentiation of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three structural isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (p-aminobenzoic acid or PABA)—are foundational molecules in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals.[1] Although they share the identical molecular formula (C₇H₇NO₂), the positional variance of the amino and carboxylic acid groups on the benzene (B151609) ring confers distinct physicochemical properties.[1] This guide provides a comprehensive comparison of these isomers using key spectroscopic techniques, supported by experimental data and detailed protocols to facilitate their unambiguous differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectral data acquired from UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These values underscore the unique electronic and structural environments of each isomer.

Table 1: UV-Visible Spectroscopy Data

Spectral Parameter2-Aminobenzoic AcidThis compound4-Aminobenzoic Acid
λmax (nm) in Methanol (B129727)/Ethanol ~218, ~335~194, ~226, ~272~194, ~226, ~280-288

Note: λmax values can vary slightly depending on the solvent used.[1]

Table 2: Key FTIR & Raman Vibrational Frequencies (cm⁻¹)

Vibrational Mode2-Aminobenzoic AcidThis compound4-Aminobenzoic Acid
N-H Stretch (FTIR) ~3480, ~3370~3470, ~3375~3475, ~3365
O-H Stretch (COOH, FTIR) ~3000-2500 (broad)~3000-2500 (broad)~3000-2500 (broad)
C=O Stretch (COOH, FTIR) ~1670-1680~1690-1700~1680-1690
N-H Bend (FTIR) ~1615~1620~1630
Aromatic C=C Stretch (FTIR) ~1580, ~1560~1590, ~1570~1595, ~1520
Aromatic C-H Bending (out-of-plane, FTIR) ~750 (ortho-disubstituted)~800, ~750 (meta-disubstituted)~840 (para-disubstituted)
Symmetric COO⁻ Stretch (Raman) ~1390~1395~1400

Note: The C-H bending patterns in the 700-900 cm⁻¹ region are highly characteristic of the benzene ring's substitution pattern and serve as a key differentiator.[2][3]

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

NucleusParameter2-Aminobenzoic AcidThis compound4-Aminobenzoic Acid
¹H NMR Aromatic Protons~6.5-7.8 (complex multiplet)~7.0-7.6 (distinct multiplets)~6.57 (d), ~7.65 (d) (symmetrical A₂B₂ pattern)
COOH Proton~12.5 (broad)~12.8 (broad)~12.0 (broad)
NH₂ Protons~7.0 (broad)~5.5 (broad)~5.9 (broad)
¹³C NMR Carboxyl Carbon (C=O)~169.5~168.0~167.5
C-NH₂~151.0~148.5~153.5
C-COOH~111.5~132.0~117.0
Other Aromatic Carbons~114.5, ~116.0, ~131.0, ~134.0~115.5, ~118.5, ~120.0, ~129.5~113.0, ~131.5

Note: NMR spectroscopy is exceptionally powerful for isomer differentiation due to the high sensitivity of chemical shifts and coupling patterns to the substituent positions. The symmetrical pattern of 4-aminobenzoic acid is particularly diagnostic.[2][3]

Experimental Workflows & Logic

The following diagrams illustrate the general workflow for spectral analysis and the logical approach to distinguishing the isomers.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Aminobenzoic Acid Isomer Sample Dissolve Dissolve in Appropriate Solvent (e.g., Methanol for UV-Vis, DMSO-d6 for NMR) Sample->Dissolve Pellet Prepare KBr Pellet (for solid-state FTIR) Sample->Pellet UVVis UV-Vis Spectroscopy Dissolve->UVVis NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR MS Mass Spectrometry Dissolve->MS FTIR FTIR Spectroscopy Pellet->FTIR Process Process Spectra (Baseline Correction, Peak Picking) UVVis->Process FTIR->Process NMR->Process MS->Process Compare Compare Data with Reference Tables Process->Compare Identify Identify Isomer Compare->Identify

Caption: General workflow for the spectral analysis of aminobenzoic acid isomers.

G Start Unknown Aminobenzoic Acid Isomer NMR_Spec Acquire ¹H NMR Spectrum Start->NMR_Spec Is_A2B2 Symmetrical A₂B₂ Pattern? NMR_Spec->Is_A2B2 FTIR_Spec Acquire FTIR Spectrum CH_Bend Check C-H Bending Region (700-900 cm⁻¹) FTIR_Spec->CH_Bend UV_Spec Acquire UV-Vis Spectrum Ortho_Meta Complex or Distinct Multiplets? Is_A2B2->Ortho_Meta  No Result_Para Identified as 4-Aminobenzoic Acid Is_A2B2->Result_Para  Yes Ortho_Meta->FTIR_Spec Result_Ortho Identified as 2-Aminobenzoic Acid CH_Bend->Result_Ortho  ~750 cm⁻¹ band Result_Meta Identified as This compound CH_Bend->Result_Meta  ~800, ~750 cm⁻¹ bands Confirm Confirm with UV-Vis λmax and other techniques Result_Para->Confirm Result_Ortho->Confirm Result_Meta->Confirm Confirm->UV_Spec

Caption: Logical process for differentiating aminobenzoic acid isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the determination of the absorption maxima (λmax) of the aminobenzoic acid isomers.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of each isomer by accurately weighing approximately 10 mg of the compound and dissolving it in 100 mL of spectroscopic grade methanol to create a 100 µg/mL solution.[1]

    • From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) by transferring an appropriate volume into a volumetric flask and diluting with methanol.[1]

  • Measurement:

    • Use spectroscopic grade methanol as the reference blank.

    • Record the UV-Vis spectrum for each isomer solution over a wavelength range of 190-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax) for each isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the analysis of the solid samples using the KBr pellet method.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the aminobenzoic acid isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the finely ground powder into a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.[1]

    • Perform background correction using a blank KBr pellet or an empty sample chamber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] Tetramethylsilane (TMS) is typically used as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Measurement:

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS (δ = 0.00 ppm).

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining a mass spectrum.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1-10 µg/mL) of the aminobenzoic acid isomer in a suitable solvent, typically a mixture of methanol or acetonitrile (B52724) and water, often with a small amount of formic acid or ammonia (B1221849) to aid ionization.

  • Measurement:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode. The molecular ion [M+H]⁺ or [M-H]⁻ should be observed at m/z 138.12 or 136.11, respectively.

  • Differentiation Note: While standard MS confirms the molecular weight, it cannot easily distinguish positional isomers.[2] Tandem MS (MS/MS) may be employed to generate unique fragmentation patterns for each isomer, aiding in their differentiation.[2] Gas-phase studies have also shown that the favored site of protonation (amine vs. carboxylic acid) can differ between isomers, which can be probed with techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy.[4]

References

A Comparative Guide to 3-Aminobenzoic Acid and Anthranilic Acid in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid and its ortho-isomer, anthranilic acid (2-aminobenzoic acid), are versatile building blocks in organic synthesis, serving as crucial starting materials for a wide array of pharmaceuticals, dyes, and other functional materials. The positional isomerism of the amino and carboxylic acid groups on the benzene (B151609) ring significantly influences their physical properties, reactivity, and, consequently, their applications in synthetic chemistry. This guide provides an objective comparison of these two key isomers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal starting material for their specific synthetic needs.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and anthranilic acid is essential for predicting their behavior in chemical reactions and biological systems. The proximity of the amino and carboxylic acid groups in anthranilic acid allows for intramolecular hydrogen bonding, which affects its melting point and acidity compared to the meta-isomer.

PropertyThis compoundAnthranilic Acid (2-Aminobenzoic Acid)
Molecular Formula C₇H₇NO₂C₇H₇NO₂
Molar Mass 137.14 g/mol 137.14 g/mol
Appearance White to off-white crystalline solid[1][2]White to pale-yellow crystalline powder[3]
Melting Point 178-180 °C[1]146-148 °C[4]
Boiling Point SublimesSublimes[3]
Water Solubility 5.9 g/L (15 °C)5.7 g/L (25 °C)
Solubility in Organic Solvents Soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether[1]Soluble in ethanol, ether; very soluble in chloroform, pyridine[4][5]
pKa (carboxyl) 3.07, 4.79 (amino)[1]2.17 (amino), 4.85 (carboxyl)[4]

Synthetic Applications: A Comparative Overview

Both isomers are extensively used as precursors in the synthesis of azo dyes and pharmaceuticals. However, their distinct substitution patterns lead to differences in the reactivity of their functional groups and the properties of the resulting products.

Azo Dye Synthesis

The synthesis of azo dyes is a classic application for aromatic amines. The process involves two main steps: diazotization of the amino group, followed by coupling with an electron-rich aromatic compound. The position of the carboxylic acid group influences the electronic properties of the diazonium salt intermediate and, consequently, the color and properties of the final dye.

Experimental Protocol: Synthesis of an Azo Dye using Aminobenzoic Acids and β-Naphthol

This protocol describes a general procedure for the synthesis of an azo dye, which can be adapted for both this compound and anthranilic acid.

1. Diazotization:

  • Dissolve 0.01 mol of the aminobenzoic acid isomer in a mixture of 2.5 mL of concentrated hydrochloric acid and 5 mL of water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled solution of 0.01 mol of sodium nitrite (B80452) in 5 mL of water dropwise, maintaining the temperature below 5 °C.

  • Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.

2. Azo Coupling:

  • In a separate beaker, dissolve 0.01 mol of β-naphthol in 10 mL of 10% aqueous sodium hydroxide (B78521) solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the β-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the crude dye by vacuum filtration and wash it with cold water.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Comparison:

While a direct comparative study with identical reaction conditions was not found in the literature, a reported synthesis of a dye from anthranilic acid utilizing a similar condensation reaction showed a yield of 85.04%.[6] The yield for the corresponding reaction with this compound is expected to be comparable under optimized conditions, although slight variations may occur due to differences in the stability and reactivity of the diazonium salt intermediates.

Pharmaceutical Synthesis

The unique scaffolds of this compound and anthranilic acid make them valuable starting materials for the synthesis of a variety of bioactive molecules.

Anthranilic Acid in the Synthesis of Furosemide (B1674285):

Anthranilic acid is a key precursor for the synthesis of the potent loop diuretic, furosemide. The synthesis involves several steps, culminating in the condensation of a sulfamoyl-substituted anthranilic acid derivative with furfurylamine (B118560).

Experimental Protocol: Final Step in Furosemide Synthesis

  • A mixture of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid (a derivative of anthranilic acid) and furfurylamine is heated to 95 °C for 2 hours.

  • The reaction can be conducted in solvents like 2-methoxyethanol (B45455) or dimethylformamide.

  • After the reaction is complete, the mixture is poured into water and acidified to pH 4 with glacial acetic acid.

  • The crystalline furosemide product is collected by filtration, washed with water, and recrystallized from ethanol.

Yield: High yields of up to 96% have been reported for this condensation step.[7][8]

This compound in the Synthesis of Bioactive Compounds:

This compound is a versatile scaffold for the synthesis of various bioactive compounds, including potent enzyme inhibitors. For instance, it is a component of Tacedinaline (B1681204) (CI-994), a histone deacetylase (HDAC) inhibitor that has been investigated for its anticancer properties. The synthesis of Tacedinaline involves the formation of an amide bond between 4-acetamidobenzoic acid and a derivative of 1,2-phenylenediamine, which can be conceptually linked back to the functional groups present in this compound.

Biological Activity and Signaling Pathways of Derivatives

The derivatives of this compound and anthranilic acid often exhibit significant biological activities by interacting with specific cellular pathways.

Anthranilic Acid Derivative: Furosemide

Furosemide's diuretic effect is a result of its interaction with a specific ion transporter in the kidneys.

Mechanism of Action: Furosemide inhibits the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the nephron.[1][2][3][4] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these ions and water from the body.

Furosemide_Mechanism cluster_lumen Tubular Lumen cluster_cell Epithelial Cell cluster_interstitium Interstitium Ions Na+ K+ 2Cl- NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Ions->NKCC2 Transport Reabsorption Ion Reabsorption NKCC2->Reabsorption Furosemide Furosemide Furosemide->NKCC2 Inhibits

Furosemide's inhibition of the NKCC2 cotransporter.
This compound Derivative: Tacedinaline (CI-994)

Tacedinaline exhibits its anticancer effects by targeting enzymes involved in epigenetic regulation.

Mechanism of Action: Tacedinaline is an inhibitor of histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[3] Inhibition of HDACs leads to an accumulation of acetylated histones, which in turn alters gene expression, leading to cell cycle arrest and apoptosis in cancer cells. This process involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/Ras.

Tacedinaline_Pathway cluster_pathways Downstream Signaling Tacedinaline Tacedinaline HDAC Histone Deacetylases (HDAC1, 2, 3) Tacedinaline->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Modulates Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression PI3K_Akt PI3K/Akt Pathway Gene_Expression->PI3K_Akt MAPK_Ras MAPK/Ras Pathway Gene_Expression->MAPK_Ras Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_Ras->Apoptosis

Tacedinaline's mechanism of action via HDAC inhibition.

Conclusion

Both this compound and anthranilic acid are indispensable building blocks in modern synthetic chemistry. The choice between these two isomers depends heavily on the desired final product and the synthetic strategy.

  • Anthranilic acid , with its ortho-disposed functional groups, is often favored for the synthesis of cyclic compounds and specific pharmaceuticals like furosemide, where the proximity of the amino and carboxyl groups is synthetically advantageous.

  • This compound provides a different substitution pattern that is crucial for the synthesis of another distinct set of molecules, including certain dyes and bioactive compounds like the HDAC inhibitor Tacedinaline. Its meta-substitution can lead to different electronic and steric properties in the final products compared to those derived from anthranilic acid.

By understanding the unique characteristics and synthetic potential of each isomer, researchers can make more informed decisions in the design and execution of their synthetic endeavors, ultimately accelerating the discovery and development of new and valuable molecules.

References

Characterization of 3-Aminobenzoic Acid and Its Derivatives: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectral characteristics of 3-aminobenzoic acid and several of its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The information presented is intended to aid in the structural elucidation and characterization of these compounds, which are pivotal building blocks in medicinal chemistry and materials science. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for the cited analyses, and includes visualizations to illustrate analytical workflows and molecular fragmentation.

Introduction to this compound Derivatives

This compound is an aromatic compound containing both an amino and a carboxylic acid functional group. This unique structure makes it and its derivatives versatile scaffolds in the synthesis of pharmaceuticals, dyes, and polymers. The ability to modify the carboxylic acid and amino groups allows for the fine-tuning of their physicochemical and biological properties. Accurate and efficient characterization of these derivatives is crucial for ensuring their identity, purity, and for understanding their structure-activity relationships. NMR and MS are powerful analytical techniques that provide detailed information about the molecular structure and composition of these compounds.

Principles of NMR and MS in Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei.

  • ¹H NMR (Proton NMR) gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) are indicative of the electronic environment of the protons, while splitting patterns (multiplicity) and coupling constants (J) reveal the connectivity of adjacent protons.

  • ¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. Different ionization techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI), are employed depending on the properties of the analyte.

Comparative Spectral Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectral data for this compound and three of its common derivatives: methyl 3-aminobenzoate, ethyl 3-aminobenzoate, and 3-aminobenzamide.

¹H NMR Data Comparison
CompoundSolventChemical Shifts (δ, ppm) and Multiplicities
This compound DMSO-d₆12.45 (s, 1H, COOH), 7.15 (t, J=1.8 Hz, 1H, Ar-H), 7.04-7.09 (m, 2H, Ar-H), 6.73-6.75 (m, 1H, Ar-H), 5.29 (s, 2H, NH₂)[1]
Methyl 3-aminobenzoate CDCl₃7.41 (t, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 6.84 (d, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.80 (br s, 2H, NH₂)[2]
Ethyl 3-aminobenzoate CDCl₃7.40 (m, 1H, Ar-H), 7.33 (m, 1H, Ar-H), 7.18 (m, 1H, Ar-H), 6.83 (m, 1H, Ar-H), 4.34 (q, 2H, OCH₂), 1.37 (t, 3H, CH₃)
3-Aminobenzamide DMSO-d₆7.77 (s, 1H, CONH), 7.21 (s, 1H, Ar-H), 7.08 (t, 1H, Ar-H), 6.99 (d, 1H, Ar-H), 6.61 (d, 1H, Ar-H), 5.15 (s, 2H, NH₂)
¹³C NMR Data Comparison
CompoundSolventChemical Shifts (δ, ppm)
This compound DMSO-d₆168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9[1]
Methyl 3-aminobenzoate CDCl₃167.3, 146.3, 131.0, 129.2, 119.3, 118.5, 115.7, 52.1
Ethyl 3-aminobenzoate CDCl₃166.8, 146.4, 131.2, 129.1, 119.2, 118.6, 115.8, 61.0, 14.4
3-Aminobenzamide DMSO-d₆168.9, 148.8, 135.5, 128.7, 116.8, 115.1, 113.8
Mass Spectrometry Data Comparison
CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound ESI (+)138.05121.0, 92.0
Methyl 3-aminobenzoate ESI (+)152.07120.0, 92.0
Ethyl 3-aminobenzoate ESI (+)166.08120.0, 92.0
3-Aminobenzamide ESI (+)137.07121.0, 92.0

Experimental Protocols

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. An appropriate number of scans should be collected to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electrospray Ionization)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or ion trap mass analyzer.

Sample Preparation:

  • Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal intensity of the analyte.

  • Acquire the mass spectrum in the appropriate mass range to observe the protonated molecule [M+H]⁺.

  • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms_prep MS Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis & Characterization weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H NMR transfer->acquire_h1 acquire_c13 Acquire ¹³C NMR transfer->acquire_c13 process_nmr Process Data acquire_h1->process_nmr acquire_c13->process_nmr elucidate Structure Elucidation process_nmr->elucidate dissolve_ms Dissolve in LC-MS Grade Solvent dilute_ms Dilute to Working Concentration dissolve_ms->dilute_ms infuse Infuse into ESI Source dilute_ms->infuse acquire_ms1 Acquire Full Scan MS infuse->acquire_ms1 acquire_ms2 Acquire MS/MS acquire_ms1->acquire_ms2 process_ms Process Data acquire_ms2->process_ms process_ms->elucidate

Caption: General workflow for the characterization of this compound derivatives.

fragmentation_pathway parent [M+H]⁺ m/z 138 frag1 [M+H-H₂O]⁺ m/z 120 parent->frag1 - H₂O frag2 [M+H-CO]⁺ m/z 110 parent->frag2 - CO frag3 [C₆H₆N]⁺ m/z 92 frag1->frag3 - CO

Caption: Proposed ESI-MS/MS fragmentation of this compound.

References

comparative study of the electronic effects in aminobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three structural isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (p-aminobenzoic acid, PABA)—are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and other functional materials. Despite sharing the same molecular formula (C₇H₇NO₂), the positional variance of the amino (-NH₂) and carboxylic acid (-COOH) groups on the benzene (B151609) ring profoundly influences their electronic properties. This guide provides an objective comparison of the electronic effects in these isomers, supported by experimental data, to elucidate their distinct chemical behavior.

Comparative Analysis of Electronic Properties

The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group governs the acidity, basicity, and overall electron distribution of each isomer. This is quantitatively captured by their dissociation constants (pKa), dipole moments, and the Hammett substituent constants.

Property2-Aminobenzoic Acid (ortho)This compound (meta)4-Aminobenzoic Acid (para)Benzoic Acid (Reference)
pKa (-COOH) 4.894.734.954.20
pKa (-NH₃⁺) 2.053.072.38N/A
Dipole Moment (Debye) ~1.6 D (calculated)~3.4 D (calculated)~3.3 D (experimental)1.72 D
Relevant Hammett Constant (σ) N/A (ortho effect)σₘ(-NH₂) = -0.08σₘ(-COOH) = +0.37σₚ(-NH₂) = -0.65σₚ(-COOH) = +0.45σ(H) = 0.00

Note on pKa values: The pKa of the carboxylic acid group (-COOH) reflects its acidity (lower pKa is more acidic), while the pKa of the protonated amino group (-NH₃⁺) reflects the basicity of the amino group (higher pKa for the conjugate acid indicates a more basic amine). Values can vary slightly depending on experimental conditions.

Interpretation of Electronic Effects

The electronic properties of the aminobenzoic acid isomers are a direct consequence of the interplay between the inductive and resonance effects of the amino and carboxyl substituents.

  • Inductive Effect (-I): Both the amino and carboxylic acid groups are electronegative and exert an electron-withdrawing inductive effect, which acidifies the carboxylic acid and reduces the basicity of the amino group.

  • Resonance Effect (+R/-R): The amino group is a strong resonance electron-donating group (+R), increasing electron density at the ortho and para positions. The carboxylic acid group is a resonance electron-withdrawing group (-R), decreasing electron density at the ortho and para positions.

Analysis of Isomers:

  • 2-Aminobenzoic Acid (ortho): The proximity of the two groups leads to intramolecular hydrogen bonding between the carboxylic hydrogen and the amino nitrogen's lone pair.[1] This stabilizes the neutral molecule, making the carboxylic acid less acidic (higher pKa) than in the meta and para isomers.[1] This intramolecular interaction, often termed the "ortho effect," complicates the direct comparison with Hammett predictions.

  • This compound (meta): In the meta position, the strong +R effect of the amino group does not extend to the carboxylic acid group. Therefore, the electronic effects are primarily governed by the -I effects of both groups. The amino group's -I effect slightly acidifies the carboxylic acid compared to the para isomer.

  • 4-Aminobenzoic Acid (para): The amino group is in a position to exert its strong +R effect, donating electron density into the ring and towards the carboxylic acid group. This resonance effect destabilizes the carboxylate anion, making the carboxylic acid the least acidic of the three isomers (highest pKa).[2] Conversely, this increased electron density enhances the basicity of the amino group.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constants (pKa) of the aminobenzoic acid isomers.

1. Instrumentation and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Magnetic stirrer and stir bar.

  • Class A burette (25 or 50 mL).

  • Beaker (100 or 150 mL).

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free.

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

  • Aminobenzoic acid isomer.

  • Deionized, CO₂-free water.

2. Sample Preparation:

  • Accurately weigh approximately 0.1-0.2 mmol of the aminobenzoic acid isomer and dissolve it in approximately 50 mL of deionized water in a beaker. Gentle heating may be required for complete dissolution, followed by cooling to room temperature.

3. Titration Procedure:

  • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is submerged but does not interfere with the stir bar.

  • Begin stirring the solution at a moderate, constant rate.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration past the equivalence points, which will be indicated by sharp changes in pH. Two equivalence points will be observed for aminobenzoic acids, corresponding to the titration of the protonated amino group and the carboxylic acid group.

  • To determine the pKa of the amino group, the acid form must first be fully protonated by adding a known excess of standardized HCl and then back-titrating with NaOH.

4. Data Analysis:

  • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to obtain the titration curve.

  • Determine the equivalence points from the points of maximum slope on the curve (or by using the first or second derivative of the curve).

  • The pKa value for the carboxylic acid is equal to the pH at the half-equivalence point of the first titration step.

  • The pKa value for the protonated amino group is equal to the pH at the half-equivalence point of the second titration step (in the back-titration).

Visualizing Electronic Effects and Experimental Workflows

Logical Relationship of Electronic Effects

The following diagram illustrates how inductive and resonance effects influence the acidity and basicity of the aminobenzoic acid isomers.

Electronic_Effects cluster_effects Electronic Effects cluster_isomers Isomers cluster_properties Properties Inductive Effect (-I) Inductive Effect (-I) Ortho Ortho Inductive Effect (-I)->Ortho Influences all Meta Meta Inductive Effect (-I)->Meta Influences all Para Para Inductive Effect (-I)->Para Influences all Resonance Effect (+R) Resonance Effect (+R) Resonance Effect (+R)->Ortho Strongly influences Resonance Effect (+R)->Meta No direct influence on -COOH Resonance Effect (+R)->Para Strongly influences Acidity Acidity Ortho->Acidity Decreased (H-bonding) Basicity Basicity Ortho->Basicity Decreased (Proximity) Meta->Acidity Increased Meta->Basicity Decreased (-I effect) Para->Acidity Decreased (+R effect) Para->Basicity Increased (+R effect)

Caption: Interplay of electronic effects on isomer properties.

Experimental Workflow for pKa Determination

This flowchart outlines the key steps in the experimental determination of pKa values.

pKa_Workflow start Start prep Prepare Standardized Acid/Base Titrants start->prep calibrate Calibrate pH Meter (3-point calibration) prep->calibrate sample Prepare Analyte Solution (Aminobenzoic Acid Isomer) calibrate->sample titrate Perform Potentiometric Titration sample->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Points (e.g., derivative method) plot->analyze calculate Calculate pKa (pH at half-equivalence point) analyze->calculate end End calculate->end

Caption: Workflow for pKa determination via titration.

References

A Comparative Guide to the Validation of Quantitative Assays for 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comprehensive comparison of three common analytical techniques for the quantitative assay of 3-Aminobenzoic acid in a mixture: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters, supported by experimental data to aid in the selection of the most suitable method for your specific analytical needs.

Data Presentation: Comparison of Assay Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the quantification of this compound.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 50 - 100 ng/mL0.05 - 1 ng/mL~1 µg/mL
Limit of Quantitation (LOQ) 150 - 300 ng/mL0.15 - 3 ng/mL~3 µg/mL
Linearity (R²) > 0.998> 0.999> 0.995
Linear Range 0.1 - 100 µg/mL0.001 - 10 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 3%< 2%< 5%
Selectivity HighVery HighLow to Moderate
Sample Throughput ModerateHighModerate to High
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the analysis of aromatic amines and carboxylic acids.

HPLC-UV Method

This method is suitable for the routine analysis of this compound in relatively clean sample matrices.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 226 nm or 272 nm.[1]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired linear range.

    • Sample Preparation: Dissolve the sample mixture in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the linear range of the assay.

LC-MS/MS Method

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex matrices.[2]

  • LC Conditions:

    • Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM). The precursor ion and product ion transitions for this compound would need to be optimized.

  • Standard and Sample Preparation:

    • Follow the same procedure as for the HPLC-UV method, but with dilutions appropriate for the higher sensitivity of the LC-MS/MS system.

UV-Vis Spectrophotometry Method (via Diazotization)

This colorimetric method is a cost-effective alternative for the quantification of this compound, particularly when chromatographic techniques are unavailable. The method is based on the diazotization of the primary amine group of this compound, followed by a coupling reaction to form a colored azo dye.[3][4]

  • Methodology:

    • Diazotization: React a known volume of the sample solution with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperature (0-5 °C) to form a diazonium salt.

    • Coupling: Add a coupling agent (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) or 2,4,6-trihydroxybenzoic acid) to the solution.[3] The diazonium salt will react with the coupling agent to form a stable, colored azo dye.

    • Measurement: After a specified time for color development, measure the absorbance of the solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. The λmax will depend on the coupling agent used (e.g., 416 nm with 2,4,6-trihydroxybenzoic acid).[3]

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent as the sample.

    • Sample Preparation: Dissolve the sample mixture in a suitable solvent and dilute to a concentration within the Beer's law range of the method.

Mandatory Visualization

To further clarify the experimental process and the logical relationships in method validation, the following diagrams are provided.

G Experimental Workflow for Assay Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting prep_std Prepare Standard Solutions instrument_setup Instrument Setup & System Suitability prep_std->instrument_setup prep_sample Prepare Sample Solutions prep_sample->instrument_setup data_acq Data Acquisition instrument_setup->data_acq specificity Specificity data_acq->specificity linearity Linearity & Range data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Experimental workflow for the validation of a quantitative assay.

G Logical Relationships in Method Validation MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity MethodValidation->Linearity Robustness Robustness MethodValidation->Robustness Suitability Suitability for Intended Use Specificity->Suitability Accuracy->Suitability Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility Precision->Suitability Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Suitability Robustness->Suitability

Caption: Logical relationships between key analytical method validation parameters.

Conclusion

The choice between HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the quantitative assay of this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a robust and reliable method for routine quality control.[5] For high-sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the superior choice.[5] UV-Vis spectrophotometry, while less specific, provides a simple and cost-effective alternative for less complex samples. Proper method validation in accordance with regulatory guidelines such as those from the ICH, FDA, and EMA is crucial to ensure the reliability and accuracy of the generated data.[6][7][8]

References

A Comparative Guide to the Fluorescent Properties of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA)—serve as fundamental scaffolds in the development of fluorescent probes and pharmaceutical agents. While sharing the same molecular formula, the positional variance of the amino and carboxylic acid groups on the benzene (B151609) ring imparts distinct fluorescent characteristics to each isomer. This guide provides a comprehensive comparison of their fluorescent properties, supported by experimental data, to aid in the selection and application of these molecules in research and drug development.

Comparative Analysis of Fluorescent Properties in Ethanol (B145695)

The fluorescent properties of the aminobenzoic acid isomers are significantly influenced by their molecular structure and the surrounding solvent environment. Ethanol, a polar protic solvent, is a common medium for spectroscopic analysis. The key fluorescent parameters for the three isomers in ethanol are summarized below.

Property2-Aminobenzoic Acid (Anthranilic Acid)This compound4-Aminobenzoic Acid (PABA)
Excitation Maximum (λex) ~335 nm~272 nm, ~315 nm~288 nm
Emission Maximum (λem) ~410 nm~380 nm~340 nm
Stokes Shift ~75 nm~65 nm~52 nm
Fluorescence Quantum Yield (Φf) ~0.10~0.08~0.05

Key Observations and Structural Rationale

The observed differences in the fluorescent properties of the aminobenzoic acid isomers can be attributed to the electronic effects governed by the relative positions of the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH).

  • 2-Aminobenzoic Acid (Anthranilic Acid): The ortho positioning of the amino and carboxylic acid groups allows for intramolecular hydrogen bonding. This rigidifies the structure, reducing non-radiative decay pathways and leading to a relatively higher fluorescence quantum yield compared to the other isomers. The significant Stokes shift is indicative of a substantial change in the electronic distribution upon excitation.

  • This compound: In the meta isomer, the electronic communication between the amino and carboxylic acid groups is less direct. This results in a lower fluorescence quantum yield compared to the ortho isomer. The presence of multiple excitation bands suggests the existence of different electronic transitions.

  • 4-Aminobenzoic Acid (PABA): The para arrangement allows for efficient charge transfer from the amino group to the carboxylic acid group upon excitation. While this leads to a noticeable fluorescence, the quantum yield is the lowest among the three isomers, suggesting that non-radiative decay processes are more prevalent. The smaller Stokes shift indicates a less pronounced structural rearrangement in the excited state compared to the ortho isomer.

Experimental Protocols

The following section details the generalized methodologies for the determination of the key fluorescent properties of aminobenzoic acid isomers.

Sample Preparation
  • Solvent: Use spectroscopic grade ethanol to minimize interference from impurities.

  • Concentration: Prepare stock solutions of each aminobenzoic acid isomer in ethanol. For fluorescence measurements, prepare dilute working solutions (typically in the micromolar range) to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

Measurement of Excitation and Emission Spectra
  • Instrumentation: A calibrated spectrofluorometer is required.

  • Procedure:

    • Place the sample solution in a quartz cuvette.

    • To determine the emission spectrum, set the excitation monochromator to the absorption maximum (λex) of the compound and scan the emission monochromator over a range of longer wavelengths.

    • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity (λem) and scan the excitation monochromator over a range of shorter wavelengths. The corrected excitation spectrum should be congruent with the absorption spectrum of the compound.

Determination of Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

  • Standard: A common standard for the UV-Vis region is quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54).

  • Procedure:

    • Measure the absorbance of both the sample and the standard solution at the same excitation wavelength. Ensure the absorbance values are low and closely matched.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

    • Calculate the quantum yield of the sample using the following equation:

      Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

      where:

      • Φf is the fluorescence quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Visualizing the Structure-Property Relationship

The following diagram illustrates the relationship between the isomeric structure and the resulting fluorescent properties.

G Structure-Fluorescence Relationship of Aminobenzoic Acid Isomers cluster_isomers Isomers cluster_properties Fluorescent Properties 2-ABA 2-Aminobenzoic Acid (ortho) High_QY Higher Quantum Yield 2-ABA->High_QY Intramolecular H-bonding Rigid structure Large_SS Large Stokes Shift 2-ABA->Large_SS Significant excited state rearrangement 3-ABA This compound (meta) Lower_QY Lower Quantum Yield 3-ABA->Lower_QY Less efficient electronic communication 4-ABA 4-Aminobenzoic Acid (para) 4-ABA->Lower_QY Efficient charge transfer but more non-radiative decay Small_SS Smaller Stokes Shift 4-ABA->Small_SS Less structural change upon excitation

Caption: Isomeric position dictates the fluorescent properties of aminobenzoic acids.

Conclusion

The ortho-, meta-, and para-isomers of aminobenzoic acid exhibit distinct fluorescent properties due to the differential electronic interactions between the amino and carboxylic acid groups. 2-Aminobenzoic acid, with its capacity for intramolecular hydrogen bonding, displays the most favorable fluorescence characteristics, including a higher quantum yield and a larger Stokes shift, making it a promising candidate for the development of fluorescent probes. In contrast, 4-aminobenzoic acid shows the lowest quantum yield. Understanding these structure-property relationships is crucial for the rational design of novel molecules with tailored fluorescent properties for applications in drug discovery, bio-imaging, and diagnostics.

Safety Operating Guide

Navigating the Safe Disposal of 3-Aminobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 3-Aminobenzoic acid are critical for ensuring laboratory safety and environmental protection. As a chemical classified with multiple hazard warnings, adherence to strict protocols is essential for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste.

Hazard Profile and Safety Data

This compound is recognized as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Its primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4]. It is also harmful if swallowed[2][3][4]. Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral Harmful if swallowed.H302
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity May cause respiratory irritation.H335
Hazardous Waste Property Irritant (HP 4), Specific Target Organ Toxicity (HP 5).-

This data is compiled from multiple Safety Data Sheets (SDS)[1][2][3][4][5].

Core Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discharge it into drains or the environment[1][5][6][7].

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated consumables[8]. The container should be compatible with the chemical. It is often best to leave the chemical in its original container[7].

  • Collect Waste: Collect solid waste, such as unused reagents or contaminated materials (e.g., weigh boats, gloves), in this designated container[8].

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless compatibility has been confirmed by a safety professional[7][8].

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye and Face Protection: Wear chemical splash goggles or safety glasses with side shields[1][2][8].

  • Skin Protection: Use nitrile gloves and a fully buttoned lab coat[1][2][8].

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator[7][8].

Step 3: Storage of Waste
  • Secure the Container: Keep the waste container tightly closed except when adding waste[2][4][9].

  • Designated Storage Area: Store the container in a designated, well-ventilated satellite accumulation area[4][10].

  • Incompatible Materials: Store the waste away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1][4].

Step 4: Final Disposal Procedure
  • Professional Disposal: The disposal of the waste container must be handled through an approved waste disposal plant or a licensed hazardous waste management company[1][2][9][11].

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[8][10].

  • Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations[2][4][5].

Experimental Protocols: Accidental Spill Cleanup

In the event of a spill, prompt and safe cleanup is necessary to mitigate exposure and environmental contamination.

Methodology for Solid this compound Spills
  • Evacuate and Ventilate: Evacuate unnecessary personnel from the immediate area and ensure the space is well-ventilated[2][3][4].

  • Don PPE: Before beginning cleanup, put on all required PPE as detailed above.

  • Contain the Spill: Prevent the spill from spreading.

  • Clean Up:

    • For small spills , carefully sweep or scoop the solid material into a suitable, labeled container for disposal[1]. Avoid actions that generate dust[1][7]. You can also use inert absorbent materials like clay or diatomaceous earth to soak up the spill before sweeping[2][3].

    • For large spills , use a shovel to place the material into a designated waste container[12].

  • Decontaminate: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) after the solid material has been removed[8].

  • Dispose of Waste: All cleanup materials, including contaminated PPE, must be placed in the hazardous waste container for proper disposal[8].

Note: One source for a similar compound, p-Aminobenzoic acid, suggests neutralizing the residue with a dilute solution of acetic acid after mechanical cleanup[12]. This step should only be undertaken with a full understanding of the potential reaction and with approval from your institution's safety officer.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Accidental Spill Response start Waste Generation (Unused Reagent, Contaminated Items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always container Place in Designated, Labeled Hazardous Waste Container ppe->container no_mixing Do NOT Mix with Other Waste Streams container->no_mixing storage Store in Secure, Ventilated Satellite Accumulation Area no_mixing->storage check_compat Keep Away from Incompatible Materials storage->check_compat contact_ehs Contact Institutional EHS or Licensed Waste Contractor check_compat->contact_ehs disposal Dispose via Approved Hazardous Waste Facility contact_ehs->disposal spill Spill Occurs spill_proc Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Sweep/Absorb into Container 4. Decontaminate Area spill->spill_proc Emergency spill_proc->container Collect Cleanup Debris

Caption: Workflow for the Safe Disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.